4-Desmethoxy Omeprazole-d3 Sulfide
Description
Properties
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUHHMNQRUNZTP-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=C(C=C(C=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Rationale for Deuteration in Omeprazole Metabolism Studies
An In-Depth Technical Guide to the Synthesis of Deuterated Omeprazole Metabolites
Omeprazole, a cornerstone proton-pump inhibitor (PPI), undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1] The major metabolites resulting from these biotransformations include 5-hydroxyomeprazole, omeprazole sulfone, and 5-O-desmethyl omeprazole.[2][3] Understanding the pharmacokinetics (PK) and metabolic fate of omeprazole is critical for optimizing its therapeutic efficacy and safety profile.
The strategic incorporation of deuterium (²H), a stable, heavier isotope of hydrogen, into drug molecules—a process known as "deuterium switching"—has emerged as a powerful tool in pharmaceutical research.[4][5] The increased mass of deuterium can strengthen the carbon-deuterium (C-D) bond relative to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can slow the rate of metabolic processes that involve C-H bond cleavage.[5] Consequently, deuterated compounds often exhibit altered metabolic stability and prolonged half-lives.[5][6]
Furthermore, deuterated analogs serve as indispensable internal standards for quantitative bioanalysis using mass spectrometry (MS), enabling precise and accurate measurement of their non-deuterated counterparts in biological matrices.[7][8][9] This guide provides a detailed technical overview of the synthetic strategies employed to produce key deuterated metabolites of omeprazole for use in advanced drug development and metabolism research.
Core Synthetic Strategies: Accessing the Deuterated Precursors
The synthesis of deuterated omeprazole metabolites hinges on the preparation of isotopically labeled precursors, specifically the benzimidazole and pyridine heterocyclic cores. Two primary approaches are generally considered:
-
Bottom-Up Synthesis using Deuterated Building Blocks: This involves incorporating deuterium from simple, commercially available deuterated reagents (e.g., CD₃I, D₂O, NaBD₄) at an early stage of the synthesis. This method offers precise control over the location and extent of deuteration.[5][10]
-
Late-Stage Hydrogen Isotope Exchange (HIE): This approach introduces deuterium into the fully formed or nearly complete molecular scaffold. HIE can be catalyzed by transition metals, acids, or bases, or driven by electrochemical methods.[5][10][11] While potentially more step-economical, achieving high regioselectivity can be a challenge.[12][13]
Diagram: General Metabolic Pathways of Omeprazole
Caption: Primary metabolic pathways of omeprazole.
Synthesis of a Key Deuterated Precursor: 2-(Chloromethyl)-3,5-dimethyl-4-(methoxy-d₃)-pyridine
A common and highly effective strategy for introducing a stable isotopic label is to deuterate the methoxy group on the pyridine ring. This position is metabolically stable and provides a clear mass shift for MS-based analysis. The resulting d₃-labeled pyridine precursor can then be used to synthesize a variety of deuterated omeprazole analogs and their metabolites.
Workflow: Synthesis of Deuterated Pyridine Precursor
Caption: Synthetic workflow for the d₃-pyridyl precursor.
Experimental Protocol: 2-(Chloromethyl)-3,5-dimethyl-4-(methoxy-d₃)-pyridine
This protocol is an adaptation of established synthetic routes for pyridine derivatives.[14][15]
-
Synthesis of 2-(chloromethyl)-3,5-dimethylpyridin-4-ol: This intermediate is prepared from 2,3,5-trimethylpyridine N-oxide via a Boekelheide rearrangement followed by chlorination, a multi-step process well-documented in the literature.[16]
-
Deuteromethylation:
-
To a stirred solution of 2-(chloromethyl)-3,5-dimethylpyridin-4-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) is added sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).
-
The mixture is stirred for 30 minutes at 0 °C, allowing for the formation of the sodium alkoxide.
-
Deuterated methyl iodide (CD₃I, 1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
Causality: The use of a strong base like NaH is essential to deprotonate the phenolic hydroxyl group, creating a potent nucleophile that readily attacks the electrophilic CD₃I. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
The reaction is quenched by the slow addition of water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the target compound.
-
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity. In the ¹H NMR spectrum, the absence of a signal around 3.8-4.0 ppm for the methoxy protons confirms successful deuteration. The mass spectrum will show a +3 Da mass shift compared to the non-deuterated analog.
Synthesis of Deuterated Omeprazole and Omeprazole Sulfone
With the deuterated pyridine precursor in hand, the synthesis of d₃-omeprazole and its sulfone metabolite is straightforward.
Workflow: Assembly and Oxidation
Caption: Synthesis of Omeprazole-d₃ and its Sulfone metabolite.
Experimental Protocol: Omeprazole-d₃ and Omeprazole-d₃ Sulfone
-
Synthesis of Thioether Intermediate (Pyrmetazole-d₃):
-
Dissolve 5-methoxy-1H-benzo[d]imidazole-2-thiol (1.0 eq) and sodium hydroxide (2.2 eq) in a mixture of ethanol and water.[14]
-
To this solution, add a solution of 2-(chloromethyl)-3,5-dimethyl-4-(methoxy-d₃)-pyridine (1.0 eq) in ethanol.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
The precipitated product is collected by filtration, washed with water, and dried to yield the deuterated thioether.
-
Causality: The basic conditions deprotonate the thiol group of the benzimidazole, forming a thiolate anion which acts as a nucleophile, displacing the chloride on the pyridine precursor.[14]
-
-
Synthesis of Omeprazole-d₃:
-
Dissolve the thioether intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, ~1.0-1.1 eq) portion-wise.
-
Monitor the reaction by TLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate and then washed with sodium bicarbonate solution.
-
The organic layer is dried and concentrated to yield Omeprazole-d₃.
-
Causality: m-CPBA is a selective oxidizing agent that converts the thioether to a sulfoxide. Careful control of stoichiometry is crucial to prevent over-oxidation to the sulfone.[17]
-
-
Synthesis of Omeprazole-d₃ Sulfone:
-
To synthesize the sulfone metabolite, the same procedure as for Omeprazole-d₃ is followed, but with an excess of m-CPBA (>2.2 eq).[1]
-
The reaction is typically allowed to stir for a longer period to ensure complete oxidation of the sulfoxide to the sulfone.
-
Purification is performed via crystallization or column chromatography.
-
Synthesis of Deuterated 5-Hydroxyomeprazole
The synthesis of 5-hydroxyomeprazole is more complex as it involves modification of the pyridine ring. A total synthesis approach is required, which is adapted here for the deuterated analog.[15]
Experimental Protocol: 5-Hydroxyomeprazole-(pyridyl-d₃)
The synthesis begins with a different pyridine precursor, which is constructed to include a protected hydroxyl group.
-
Precursor Synthesis: A multi-step synthesis is employed to create a key intermediate such as [6-(chloromethyl)-4-(methoxy-d₃)-5-methylpyridin-3-yl]methanol, where the hydroxymethyl group is often protected (e.g., as a benzoate ester) during the initial steps.[15]
-
Coupling and Oxidation: The deuterated and functionalized pyridine precursor is then coupled with 5-methoxy-1H-benzo[d]imidazole-2-thiol as described previously.
-
Oxidation and Deprotection: The resulting thioether is oxidized to the sulfoxide using m-CPBA. If a protecting group was used for the hydroxyl function, a final deprotection step (e.g., hydrolysis of an ester) is required to yield the final 5-Hydroxyomeprazole-(pyridyl-d₃) metabolite.[15]
Synthesis of Deuterated 5-O-Desmethyl Omeprazole
This metabolite requires a different benzimidazole precursor.
-
Precursor Synthesis: The synthesis starts with 1H-benzo[d]imidazole-2,5-diol. The 2-thiol group is introduced, and the 5-hydroxyl group is typically protected.
-
Coupling: The resulting protected 5-hydroxy-benzimidazole-2-thiol is coupled with the 2-(chloromethyl)-3,5-dimethyl-4-(methoxy-d₃)-pyridine precursor under basic conditions.
-
Oxidation and Deprotection: The thioether is oxidized to the sulfoxide, followed by removal of the protecting group on the 5-hydroxyl position to yield 5-O-Desmethyl Omeprazole-d₃.
Analytical Characterization and Data
The identity, purity, and isotopic enrichment of the synthesized deuterated metabolites must be rigorously confirmed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the deuterated compound, verifying the incorporation of the correct number of deuterium atoms. LC-MS/MS is used for quantification in biological samples.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure and to demonstrate the absence of proton signals at the sites of deuteration. ¹³C NMR and 2D-NMR techniques (COSY, HSQC) further verify the structure. A known phenomenon is the H/D exchange of the methylene bridge protons of omeprazole when dissolved in deuterated solvents like DMSO-d₆, which must be considered during analysis.[1][18]
Table 1: Expected Mass Spectrometry Data for d₃-Metabolites
| Compound | Molecular Formula (Non-deuterated) | Expected [M+H]⁺ (Non-deuterated) | Molecular Formula (d₃-labeled) | Expected [M+H]⁺ (d₃-labeled) |
| Omeprazole | C₁₇H₁₉N₃O₃S | 346.12 | C₁₇H₁₆D₃N₃O₃S | 349.14 |
| Omeprazole Sulfone | C₁₇H₁₉N₃O₄S | 362.11 | C₁₇H₁₆D₃N₃O₄S | 365.13 |
| 5-Hydroxyomeprazole | C₁₇H₁₉N₃O₄S | 362.11 | C₁₇H₁₆D₃N₃O₄S | 365.13 |
| 5-O-Desmethyl Omeprazole | C₁₆H₁₇N₃O₃S | 332.10 | C₁₆H₁₄D₃N₃O₃S | 335.12 |
References
-
Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. National Center for Biotechnology Information. [Link]
-
The Vapor-Phase Phototransposition Chemistry of Pyridine: Deuterium Labeling Studies. ACS Publications. [Link]
-
Regiodivergent Deuteration of Pyridine-Based Heterocycles. National Center for Biotechnology Information. [Link]
-
Catalytic deuteration and tritiation of pharmaceuticals. ResearchGate. [Link]
-
Deuterium labelling studies and proposed mechanism for the pyridinium... ResearchGate. [Link]
-
Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. National Center for Biotechnology Information. [Link]
-
Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Science Publishing. [Link]
-
Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Cureus. [Link]
-
Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]
-
Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. RSC Publishing. [Link]
-
Omeprazole-D3 Sulfone. Veeprho Pharmaceuticals. [Link]
-
Precision Deuteration Using Cu-Catalyzed Transfer Hydrodeuteration to Access Small Molecules Deuterated at the Benzylic Position. ACS Publications. [Link]
-
Synthesis, structure, and reactivity of Omeprazole and related compounds. University of Leeds. [Link]
-
5-O-Desmethyl Omeprazole Sulfide. Expert Synthesis Solutions. [Link]
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Pharmacokinetics and metabolism of omeprazole in man. ClinPGx. [Link]
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Study on the Interaction between Deuterium Clopidogrel and Omeprazole. Pharmacology. [Link]
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Designing chemical systems for precision deuteration of medicinal building blocks. Nature. [Link]
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Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19. ACS Publications. [Link]
-
Identification of new omeprazole metabolites in wastewaters and surface waters. ResearchGate. [Link]
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Abdullah A. Al-Badr, Omeprazole, Comprehensive Profile. ResearchGate. [Link]
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Total synthesis of 5-hydroxyomeprazole. Semantic Scholar. [Link]
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Omeprazole: Pharmacokinetics and Metabolism in Man. Scandanavian Journal of Gastroenterology. [Link]
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Omeprazole-impurities. Pharmaffiliates. [Link]
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5-o-Desmethylomeprazole. PubChem. [Link]
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Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. [Link]
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3-Hydroxy Omeprazole. Axios Research. [Link]
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Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]
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Pharmacokinetics and bioavailability of omeprazole after single and repeated oral administration in healthy subjects. British Journal of Clinical Pharmacology. [Link]
-
Electrochemical C−H deuteration of pyridine derivatives with D2O. National Center for Biotechnology Information. [Link]
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Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. National Library of Medicine. [Link]
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New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. MDPI. [Link]
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An In-Depth Technical Guide to 4-Desmethoxy Omeprazole-d3 Sulfide: Synthesis, Characterization, and Application in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, particularly in the realm of pharmacokinetics, the demand for high-purity, stable isotope-labeled internal standards is paramount. This guide provides a comprehensive technical overview of 4-Desmethoxy Omeprazole-d3 Sulfide, a crucial analytical tool in the bioanalysis of Omeprazole and its related compounds. Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism, making the accurate quantification of the parent drug and its metabolites a critical aspect of clinical and preclinical studies. The use of a deuterated internal standard such as 4-Desmethoxy Omeprazole-d3 Sulfide is instrumental in achieving the required precision and accuracy in these analyses.
This document, written from the perspective of a Senior Application Scientist, will delve into the synthesis, characterization, and practical application of this stable isotope-labeled compound, providing not just protocols but also the scientific rationale behind the methodologies.
Physicochemical Properties and Identification
4-Desmethoxy Omeprazole-d3 Sulfide is a deuterated analog of 4-Desmethoxy Omeprazole Sulfide, a known impurity and metabolite of Omeprazole. The incorporation of three deuterium atoms in the methoxy group provides a stable mass shift, making it an ideal internal standard for mass spectrometry-based quantification.
| Property | Value | Source |
| Chemical Name | 2-(((3,5-dimethylpyridin-2-yl)methyl)thio)-5-(methoxy-d3)-1H-benzo[d]imidazole | Pharmaffiliates |
| CAS Number | 1794938-78-5 | Pharmaffiliates |
| Molecular Formula | C₁₆H₁₄D₃N₃OS | Pharmaffiliates |
| Molecular Weight | 302.41 g/mol | Pharmaffiliates |
| Appearance | Typically a solid | MedChemExpress[1] |
Synthesis of 4-Desmethoxy Omeprazole-d3 Sulfide
The synthesis of 4-Desmethoxy Omeprazole-d3 Sulfide involves a multi-step process that leverages established benzimidazole chemistry with a key deuteration step. While specific, proprietary synthesis protocols are not always publicly disclosed, a scientifically sound and plausible synthetic route can be constructed based on the general synthesis of Omeprazole and its analogs.
Synthetic Pathway Overview
The synthesis can be logically divided into two main stages: the preparation of the deuterated benzimidazole intermediate and its subsequent coupling with the pyridine moiety.
Caption: Proposed synthetic workflow for 4-Desmethoxy Omeprazole-d3 Sulfide.
Detailed Experimental Protocol (Hypothetical)
Stage 1: Synthesis of 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol
-
Deuterated Methylation: 4-amino-3-nitrophenol is reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). The reaction is typically carried out at elevated temperatures to ensure complete methylation, yielding 4-(methoxy-d3)-2-nitroaniline. The progress of the reaction should be monitored by TLC or LC-MS.
-
Reduction of the Nitro Group: The nitro group of 4-(methoxy-d3)-2-nitroaniline is then reduced to an amine to form 4-(methoxy-d3)benzene-1,2-diamine. A common and effective method for this transformation is the use of iron powder in the presence of a small amount of hydrochloric acid in an ethanol/water mixture. The reaction is refluxed until the starting material is consumed.
-
Benzimidazole Ring Formation: The resulting diamine is cyclized to form the benzimidazole-2-thiol. This is typically achieved by reacting the diamine with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH) in an alcoholic solvent. The reaction mixture is refluxed for several hours, after which acidification precipitates the desired 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol.
Stage 2: Coupling to form 4-Desmethoxy Omeprazole-d3 Sulfide
-
Thioether Formation: The deuterated benzimidazole-2-thiol is coupled with 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride. The reaction is carried out in a suitable solvent, such as ethanol or isopropanol, in the presence of a base (e.g., sodium hydroxide) to deprotonate the thiol, which then acts as a nucleophile, displacing the chloride from the pyridine derivative. The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion.
-
Work-up and Purification: Upon completion of the reaction, the crude product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield 4-Desmethoxy Omeprazole-d3 Sulfide of high purity.
Analytical Characterization
The identity and purity of 4-Desmethoxy Omeprazole-d3 Sulfide are confirmed using a combination of analytical techniques. Commercial suppliers typically provide a Certificate of Analysis (CoA) with detailed analytical data.[2][3]
| Analytical Technique | Expected Observations |
| ¹H-NMR | The proton NMR spectrum would be expected to show the absence of a singlet corresponding to the methoxy protons (around 3.8 ppm) and the presence of all other characteristic peaks for the non-deuterated analog. The integration of the remaining protons should be consistent with the structure. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the deuterated compound (m/z around 303.1 for [M+H]⁺), which is 3 mass units higher than the non-deuterated analog. |
| HPLC | High-performance liquid chromatography is used to determine the chemical purity of the compound. A high-purity standard should show a single major peak. |
Application in Bioanalytical Methods
The primary application of 4-Desmethoxy Omeprazole-d3 Sulfide is as an internal standard in the quantification of Omeprazole and its metabolites in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale for Use as an Internal Standard
A stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis for several reasons:
-
Similar Physicochemical Properties: The deuterated analog has nearly identical chemical and physical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation (e.g., extraction, protein precipitation) and chromatographic separation, effectively compensating for any sample loss or variability.
-
Co-elution: The internal standard co-elutes with the analyte, which helps to mitigate matrix effects in the mass spectrometer's ion source.
-
Mass Differentiation: The mass difference allows for the simultaneous detection and quantification of both the analyte and the internal standard by the mass spectrometer without interference.
Bioanalytical Workflow using LC-MS/MS
Caption: A typical bioanalytical workflow for the quantification of Omeprazole.
Experimental Protocol for Bioanalysis (Exemplary)
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 10 µL of a working solution of 4-Desmethoxy Omeprazole-d3 Sulfide (the internal standard).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample onto a reversed-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Omeprazole and 4-Desmethoxy Omeprazole-d3 Sulfide would be optimized for maximum sensitivity and selectivity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of Omeprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
4-Desmethoxy Omeprazole-d3 Sulfide is a highly valuable tool for researchers and scientists in the field of drug development and pharmacokinetics. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods ensures the generation of accurate, precise, and reliable data for the quantification of Omeprazole in biological matrices. This in-depth technical guide has provided a comprehensive overview of its synthesis, characterization, and application, underscoring its importance in supporting regulatory submissions and advancing our understanding of the clinical pharmacology of Omeprazole.
References
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Pharmaffiliates. (n.d.). 4-Desmethoxy Omeprazole-d3 Sulfide. Retrieved February 22, 2026, from [Link]
-
GLP Pharma Standards. (n.d.). 4-Desmethoxy Omeprazole Sulfide | CAS No- 704910-89-4. Retrieved February 22, 2026, from [Link]
- Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
- Vittal, S., Ganneboina, R., Layek, B., Trivedi, R. K., Hotha, K. K., Bharathi, D. V., & Mullangi, R. (2009). Highly sensitive method for the determination of omeprazole in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study.
- Vijayraghavan, et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 2(9), 2475-2481.
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The Gold Standard of Quantification: A Technical Guide to the Role of Deuterated Standards in Pharmaceutical Analysis
Abstract
In the rigorous landscape of pharmaceutical development, the accuracy and precision of analytical data are not merely desirable—they are foundational to safety, efficacy, and regulatory success. For quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is one of the most critical decisions in method development. This guide provides an in-depth exploration of deuterated internal standards, widely regarded as the "gold standard" for their ability to ensure the highest fidelity in analytical results.[1][2] We will delve into the core principles that underpin their superiority, their diverse applications across the drug development pipeline, the practical considerations for their implementation, and the strategies to navigate potential analytical challenges. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust, reliable, and regulatory-compliant quantitative methods.
The Core Principle: Why Deuterated Standards Excel
The unparalleled efficacy of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS) .[3] A deuterated standard is a version of the target analyte where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[3][4] This subtle mass change allows a mass spectrometer to distinguish it from the native analyte, yet its physicochemical properties remain nearly identical.[3]
By adding a precise, known quantity of the deuterated standard to every sample, calibrator, and quality control (QC) at the very beginning of the analytical workflow, it becomes a perfect proxy for the analyte.[3][4] It experiences the same journey and endures the same potential variations as the analyte itself. Any loss during sample extraction, inconsistency in autosampler injection, or fluctuation in ionization efficiency within the mass spectrometer's source will affect both the analyte and the deuterated standard proportionally.[3][4][5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and directly correlates to the analyte's true concentration, effectively nullifying a host of potential errors.[3][4][6]
This intrinsic ability to correct for variability is what elevates deuterated standards above alternatives like structural analogs, which may not share the same extraction recovery, chromatographic behavior, or ionization response, especially in the presence of complex biological matrices.[7]
Applications Across the Pharmaceutical Landscape
Deuterated standards are not confined to a single analytical niche; their utility spans the entire drug development lifecycle.
| Application Area | Core Function & Key Benefits |
| Bioanalysis (PK/TK Studies) | Quantify drug and metabolite levels in biological matrices (plasma, blood, urine, tissue).[2][8][9] Benefit: Essential for determining pharmacokinetic profiles. The co-eluting IS provides unparalleled correction for matrix effects, which are a major source of imprecision in bioanalysis, ensuring data reliability for regulatory submissions.[9][10] |
| Drug Metabolism (DMPK) | Trace metabolic pathways and identify novel metabolites .[8][11] Benefit: By administering a deuterated version of a drug, researchers can easily distinguish drug-related metabolites from endogenous molecules in mass spectrometry scans, accelerating metabolite identification.[11] |
| Impurity Quantification | Accurately quantify process-related impurities and degradation products .[8][12] Benefit: Provides a highly accurate method for measuring impurities against strict regulatory limits, ensuring the safety and quality of the active pharmaceutical ingredient (API) and final drug product. |
| Method Validation | Serve as a benchmark for validating the performance of bioanalytical methods .[8] Benefit: Their predictable behavior helps demonstrate method robustness, accuracy, and precision, as required by regulatory bodies like the FDA and EMA.[1][8] |
Practical Implementation: Selecting and Qualifying a Deuterated Standard
The successful use of a deuterated standard begins with its careful selection and rigorous qualification. The goal is to ensure the standard is a true and stable mimic of the analyte.
Critical Selection Criteria
-
Position of Deuterium Labeling: This is paramount. Deuterium atoms must be placed on chemically stable positions within the molecule (e.g., on an aromatic ring or a methyl group).[3] Placing labels on positions prone to hydrogen-deuterium (H/D) exchange, such as on heteroatoms (-OH, -NH, -SH) or carbons adjacent to carbonyls, can lead to loss of the label in solution, rendering the standard useless.[13][14][15]
-
Degree of Deuteration: The mass difference between the analyte and the standard should ideally be at least 3 or 4 Daltons (Da).[5] This minimizes the risk of isotopic crosstalk, where the natural isotope abundance of the analyte (e.g., ¹³C) contributes signal to the mass channel of the internal standard, which can bias results.
-
Isotopic and Chemical Purity: The standard must be of high purity.
-
Isotopic Purity (Enrichment): Should be ≥98% to ensure a strong, clean signal for the standard.[2][3]
-
Chemical Purity: The presence of unlabeled analyte as an impurity in the standard is a critical flaw.[13] It will artificially inflate the measured concentration of the analyte, causing a significant positive bias, especially at the Lower Limit of Quantification (LLOQ).[13] Chemical purity should exceed 99%.[2]
-
Experimental Protocol: Assessing Purity of a Deuterated Internal Standard
This protocol is designed to quantify the amount of unlabeled analyte present as an impurity in the deuterated IS stock solution.
Objective: To ensure that the contribution of unlabeled analyte from the IS solution is insignificant relative to the LLOQ of the assay. The common acceptance criterion is that the response from this impurity should be less than 20% of the analyte response at the LLOQ.[13]
Methodology:
-
Prepare a "Blank + IS" Sample: Take a sample of the blank biological matrix (e.g., human plasma) that is known to be free of the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard working solution at the final concentration that will be used in the analytical method.
-
Process the Sample: Perform the exact same extraction and sample preparation procedure as used for study samples.
-
LC-MS/MS Analysis: Inject the processed sample and acquire data. Critically, monitor the mass transition (MRM) for the unlabeled analyte , not the internal standard.
-
Data Evaluation:
-
Measure the peak area response for the unlabeled analyte's mass transition in this "Blank + IS" sample.
-
Separately, analyze a prepared LLOQ sample (blank matrix spiked with both analyte at the LLOQ concentration and the IS).
-
Calculate the ratio: (Peak Area from "Blank + IS" / Peak Area from LLOQ) * 100%.
-
Acceptance: If this ratio is ≤ 20%, the purity of the internal standard is generally considered acceptable for the assay.
-
Navigating Potential Challenges
While deuterated standards are robust, a senior scientist must be aware of potential pitfalls and how to mitigate them.
| Challenge | Description & Causal Mechanism | Impact on Analysis | Mitigation Strategy |
| Deuterium Isotope Effect | The C-D bond is slightly stronger and less polar than the C-H bond.[8][16] This can cause the deuterated standard to elute slightly earlier than the analyte in reversed-phase chromatography.[7][17][18][19][20] | If the chromatographic shift is significant, the analyte and IS may not experience the exact same matrix effects at the same time, leading to incomplete correction and reduced precision.[13][15][19] | 1. Chromatographic Tuning: Modify the gradient or temperature to minimize separation and force co-elution.[13] 2. Use ¹³C or ¹⁵N IS: These heavier isotopes cause negligible chromatographic shifts and are preferred if available, though they are often more expensive.[5][14][15] |
| Isotopic (H/D) Exchange | Labile deuterium atoms (e.g., on -OH, -NH groups) can exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions.[4][13][14] | Leads to a decrease in the IS response and a corresponding increase in the analyte signal (if the exchange is complete), causing inaccurate quantification. | 1. Proper Label Design: Select standards with deuterium on stable carbon positions only.[3][14] 2. Stability Testing: Perform the protocol below to confirm the label is stable under all conditions the sample will experience (storage, extraction, analysis).[1] |
| Differential Matrix Effects | In rare cases with severe matrix effects and a slight chromatographic shift, the IS may not perfectly track the analyte's ionization suppression or enhancement.[13] | Can lead to a loss of accuracy and precision, undermining the primary purpose of the IS. | 1. Improved Sample Cleanup: Employ more rigorous extraction techniques (e.g., SPE instead of protein precipitation) to remove interfering matrix components. 2. Ensure Co-elution: As with the isotope effect, optimize chromatography to ensure the analyte and IS elute as a single, symmetrical peak.[13] |
Experimental Protocol: Assessing Deuterium Label Stability
Objective: To confirm that no significant H/D exchange occurs during sample processing and analysis.
Methodology:
-
Prepare Test Samples: Spike the deuterated IS into the blank biological matrix at its working concentration.
-
Incubate Under Stress Conditions: Subject these samples to conditions that mimic and exceed the routine workflow. This includes:
-
pH Stress: Adjusting the pH to the extremes used during extraction (e.g., with formic acid or ammonium hydroxide) and letting it sit.
-
Bench-Top Stability: Leaving samples at room temperature for an extended period (e.g., 24 hours).[1]
-
Autosampler Stability: Storing samples in the autosampler at its operating temperature for the maximum expected run time.
-
-
Process and Analyze: After incubation, process the samples and analyze them by LC-MS/MS.
-
Data Evaluation:
-
Monitor the peak area responses for both the deuterated IS and the unlabeled analyte mass transitions.
-
Compare the IS response from the stressed samples to a freshly prepared control sample. A significant decrease in the IS response and/or a significant appearance of the analyte signal in the stressed samples indicates label instability. The response should typically be within ±15% of the control.
-
The Regulatory Imperative: Validation and Compliance
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have a strong preference for the use of stable isotope-labeled internal standards in bioanalytical methods submitted for drug approval.[1][10][21] The harmonized ICH M10 guideline on bioanalytical method validation underscores this, stating that a SIL-IS is the most appropriate choice for mass spectrometry-based assays.[1] Using a deuterated standard is a key component of a self-validating system that ensures data integrity.
Experimental Protocol: Matrix Effect Evaluation
Objective: To quantitatively assess the impact of the biological matrix on the ionization of the analyte and to demonstrate that the deuterated IS appropriately corrects for it.[1]
Methodology:
Prepare three sets of samples at low and high concentration levels:
-
Set A (Neat Solution): Analyte and deuterated IS are spiked into the final reconstitution solvent. This represents the response without any matrix.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first. The analyte and IS are spiked into the final, clean extract. This measures the effect of residual matrix components on ionization (ion suppression/enhancement).
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process. This is identical to how a real sample is prepared and measures the combined effect of recovery and matrix effects.
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Response in Set B) / (Mean Peak Response in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor: IS-Normalized MF = (Mean Analyte/IS Ratio in Set B) / (Mean Analyte/IS Ratio in Set A)
-
This is the critical value. An IS-Normalized MF that is close to 1.0 demonstrates that the deuterated standard is effectively compensating for the matrix effects experienced by the analyte.[13] The coefficient of variation (%CV) of the IS-normalized MF across different lots of matrix should be ≤15%.
-
Conclusion
Deuterated internal standards are an indispensable component of modern pharmaceutical analysis.[4][9] Their ability to intrinsically correct for nearly all sources of analytical variability—from sample preparation to mass spectrometric detection—provides a level of accuracy, precision, and robustness that is unmatched by other types of internal standards.[3][4] While potential challenges like the deuterium isotope effect and H/D exchange exist, a thorough understanding of the underlying chemistry and rigorous method development, as outlined in this guide, can effectively mitigate these risks.[1][4] For any scientist engaged in the quantitative analysis of pharmaceuticals, mastering the use of deuterated standards is not just a best practice; it is fundamental to generating the high-quality, defensible data that underpins successful drug development.[3]
References
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Future Science. (2016, March 31). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Retrieved from [Link]
-
PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Retrieved from [Link]
-
Chromatography Online. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Retrieved from [Link]
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
-
Spandidos Publications. (2025, August 18). Deuterated Internal Standard: Significance and symbolism. Retrieved from [Link]
-
Isowater® Corp. (n.d.). Pharmaceutical Applications Of Deuterium. Retrieved from [Link]
-
IJCPS. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
Hilaris. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]
-
MDPI. (2026, February 18). Turnover Rate of Lipids, Metabolites and Proteins Revealed by 156-Day-Long D 2 O Administration in a Guinea Pig. Retrieved from [Link]
-
Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Retrieved from [Link]
-
PubMed. (2023, September 15). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched? Retrieved from [Link]
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
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- 2. resolvemass.ca [resolvemass.ca]
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- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 18. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Commercial Availability & Bioanalytical Application of 4-Desmethoxy Omeprazole-d3 Sulfide
Executive Summary
The accurate quantification of trace impurities in pharmaceutical development is contingent upon the quality of reference standards. 4-Desmethoxy Omeprazole-d3 Sulfide is a specialized Stable Isotope Labeled (SIL) Internal Standard (IS) used primarily for the quantification of 4-Desmethoxy Omeprazole Sulfide (CAS 704910-89-4), a critical process-related impurity and metabolite of Omeprazole.
This guide addresses the commercial landscape for sourcing this niche IS, outlines the critical quality attributes (CQAs) required for regulatory compliance (FDA/EMA), and provides a validated workflow for its application in LC-MS/MS bioanalysis.
Part 1: Chemical Identity & Significance
To procure and utilize this standard effectively, one must first understand its structural relationship to the parent drug and its specific degradation pathway.
Structural Characterization
The molecule differs from Omeprazole in three key aspects, making it a highly specific tool for impurity profiling:
-
Sulfide Linker: The sulfinyl group (-S(=O)-) of Omeprazole is reduced to a sulfide (-S-). This represents a metabolic reduction or a synthesis intermediate.
-
4-Desmethoxy: The methoxy group typically present at position 4 of the pyridine ring is absent.
-
Deuterium Labeling (-d3): Three hydrogen atoms (typically on the remaining methoxy or a methyl group) are replaced with deuterium to increase mass by +3 Da, allowing mass spectrometric differentiation.
| Property | Specification |
| Target Analyte | 4-Desmethoxy Omeprazole Sulfide |
| CAS (Unlabeled) | 704910-89-4 |
| Chemical Name | 2-[[(3,5-dimethylpyridin-2-yl)methyl]thio]-6-methoxy-1H-benzimidazole-d3 |
| Molecular Weight | ~302.42 g/mol (Labeled) vs 299.39 g/mol (Unlabeled) |
| Role | Internal Standard (IS) for IDMS (Isotope Dilution Mass Spectrometry) |
Why This Specific IS?
In regulated bioanalysis (GLP), using a generic IS (like Omeprazole-d3) to quantify a specific impurity (4-Desmethoxy Omeprazole Sulfide) is often insufficient due to differences in:
-
Ionization Efficiency: The "desmethoxy" change alters the pKa of the pyridine nitrogen, affecting ESI+ response.
-
Retention Time: The sulfide is significantly more hydrophobic than the sulfoxide parent.
-
Matrix Effects: Only the exact structural analog (d3-sulfide) co-elutes perfectly to compensate for matrix suppression/enhancement.
Part 2: Commercial Sourcing Landscape
Unlike common pharmacopeial standards (USP/EP), 4-Desmethoxy Omeprazole-d3 Sulfide is a Specialized Impurity Standard . Availability fluctuates based on synthesis batch cycles.
Primary Vendor Tiers
| Vendor Type | Examples | Availability Status | Typical Purity | Recommended For |
| Tier 1: Specialized Isotope Labs | Toronto Research Chemicals (TRC), Alsachim, Clearsynth | High Probability (Catalog Item) | >98% Chemical; >99% Isotopic | GLP Bioanalysis, Method Validation |
| Tier 2: Impurity Aggregators | Veeprho, MolPort, Pharmaffiliates | Medium (Often drop-shipped) | Variable | R&D Screening, Non-regulated testing |
| Tier 3: Custom Synthesis | Wuxi AppTec, Curia | Low (Made to Order) | Customizable | Large scale needs (>10g) |
The "Stock vs. Synthesis" Decision Matrix
Because this is a niche deuterated impurity, "In Stock" often means "Synthesis initiated upon order."
Figure 1: Procurement decision tree for niche stable isotope standards.
Part 3: Quality Assurance & Characterization (CoA Verification)
Trustworthiness Directive: Never accept a labeled standard without verifying the "Isotopic Contribution."
Critical CoA Parameters
When reviewing the Certificate of Analysis (CoA), you must validate three specific metrics to ensure the material is fit for LC-MS/MS use:
-
Chemical Purity (>95%):
-
Isotopic Purity (>99%):
-
Risk:[1] Presence of d0 (unlabeled) material.
-
Impact: If d0 is present, the IS will contribute signal to the analyte channel, causing false positives or high background noise (LLOQ failure).
-
Limit: The contribution of d0 to the M+0 mass transition must be <0.5% of the analyte LLOQ response.
-
-
Deuterium Scrambling:
-
Check: 1H-NMR. Ensure the deuterium label is on a stable position (e.g., the methoxy methyl) and not on exchangeable protons (acidic protons).
-
Part 4: Bioanalytical Application Protocol
Expertise Directive: This protocol assumes the use of a triple quadrupole mass spectrometer (LC-MS/MS) in MRM mode.
Stock Solution Preparation
-
Solvent: Dissolve in Methanol (MeOH) or Acetonitrile (ACN) . Avoid water in the stock solution to prevent long-term hydrolysis or oxidation.
-
Storage: -20°C or -80°C.
-
Additive: Add 0.1% Triethylamine (TEA) if the compound shows instability in pure organic solvents (benzimidazoles are basic; acidic conditions can trigger degradation).
LC-MS/MS Method Development (Workflow)
Figure 2: LC-MS/MS method development workflow.
Mass Transitions (Example)
Note: Exact masses depend on the specific position of the d3 label.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| 4-Desmethoxy Omeprazole Sulfide | 300.1 [M+H]+ | 136.1 (Pyridine frag) | 15-20 |
| 4-Desmethoxy Omeprazole-d3 Sulfide | 303.1 [M+H]+ | 139.1 (d3-Pyridine frag) | 15-20 |
Technical Note: If the d3 label is on the benzimidazole methoxy, the product ion for the pyridine fragment (136.1) might remain unlabeled. You must choose a transition that retains the label to distinguish IS from Analyte.
Part 5: Stability & Handling (The "Sulfide" Risk)
The "Sulfide" suffix is the critical stability risk factor.
-
Oxidation Sensitivity: Sulfides (-S-) are prone to oxidation to Sulfoxides (-SO-) and Sulfones (-SO2-) upon exposure to air and light.
-
Protocol: Always store under Argon or Nitrogen atmosphere.
-
Solvents: Use degassed solvents for stock preparation.
-
-
Light Sensitivity: Omeprazole derivatives are photosensitive.
-
Protocol: Use Amber Glassware for all steps.
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Veeprho Laboratories. (n.d.). 4-Desmethoxy Omeprazole Sulfide Reference Standard. Retrieved from [Link]
-
PubChem. (2023). 4-Desmethoxy Omeprazole Sulfide (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
Omeprazole Metabolism and Impurities: A Technical Guide
The following technical guide provides an in-depth analysis of omeprazole metabolism, impurity profiling, and degradation chemistry. It is designed for researchers and drug development professionals, focusing on mechanistic causality and regulatory compliance.
Executive Summary
Omeprazole is a substituted benzimidazole proton pump inhibitor (PPI) that inhibits gastric acid secretion by blocking the H+/K+-ATPase enzyme system in the gastric parietal cell. As a racemate (1:1 mixture of R- and S-enantiomers), its pharmacokinetic profile is heavily influenced by hepatic metabolism via Cytochrome P450 enzymes.
From a quality control perspective, omeprazole is chemically labile. It degrades rapidly in acidic media and is susceptible to oxidation and photolysis. Understanding the interplay between its metabolic fate (for safety/efficacy) and its degradation pathways (for stability/impurity profiling) is critical for CMC (Chemistry, Manufacturing, and Controls) and regulatory submission under ICH Q3A/Q3B.
Metabolic Pathways & Pharmacokinetics
Omeprazole is a "prodrug" that requires acid activation within the parietal cell, but its systemic clearance is hepatic. The metabolism is stereoselective and subject to genetic polymorphism.
Hepatic Biotransformation
The metabolism of omeprazole is mediated primarily by two isoenzymes:
-
CYP2C19: The dominant pathway (approx. 80% of clearance in extensive metabolizers). It catalyzes the hydroxylation of the benzimidazole ring and O-demethylation.
-
CYP3A4: A secondary pathway responsible for sulfoxidation to omeprazole sulfone.
Stereoselective Clearance
-
(R)-Omeprazole: Preferentially metabolized by CYP2C19 to 5-hydroxyomeprazole .
-
(S)-Omeprazole (Esomeprazole): Metabolized more slowly. CYP2C19 converts it to 5-O-desmethylomeprazole , while CYP3A4 converts it to omeprazole sulfone .
-
Clinical Implication: Because CYP2C19 is polymorphic (PM vs. EM phenotypes), the clearance of the R-isomer is highly variable. Esomeprazole (S-isomer) relies less on CYP2C19, resulting in higher and more consistent bioavailability.
Metabolic Pathway Map
The following diagram illustrates the primary metabolic routes and the interplay between enantiomers and enzymes.
Caption: Stereoselective hepatic metabolism of Omeprazole via CYP2C19 and CYP3A4 pathways.
Impurity Profiling & Degradation Chemistry
The stability of omeprazole is pH-dependent. In acidic conditions, it undergoes a complex rearrangement that is essential for its mechanism of action but detrimental to shelf-life stability. In oxidative conditions, the sulfinyl group is susceptible to oxidation or reduction.
Pharmacopoeial Impurities (EP/USP)
Regulatory bodies (European Pharmacopoeia and USP) have defined specific related substances that must be controlled.
| Impurity | Common Name | Chemical Identity | Origin |
| Impurity A | 5-Methoxy-2-benzimidazolethiol | 5-Methoxy-1H-benzimidazole-2-thiol | Degradation (Acidic) |
| Impurity B | Desmethoxy Omeprazole | 2-[(3,5-Dimethylpyridin-2-yl)methylsulfinyl]-5-methoxy-1H-benzimidazole | Synthesis / Degradation |
| Impurity C | Omeprazole Sulfide | 5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio]-1H-benzimidazole | Synthesis Intermediate / Reduction |
| Impurity D | Omeprazole Sulfone | 5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole | Oxidation (Metabolite & Degradant) |
| Impurity E | Omeprazole N-Oxide | Omeprazole N-oxide derivatives | Oxidation |
| Impurity F/G | Cyclic Amides | 8(or 9)-Methoxy-1,3-dimethyl-12-thioxopyrido[1',2':3,4]imidazo[1,2-a]benzimidazol-2(12H)-one | Acidic Degradation (Rearrangement) |
Degradation Mechanisms
Acidic Degradation (The Activation Pathway)
In acidic media (pH < 4), omeprazole acts as a pro-drug. The mechanism involves:
-
Protonation: The pyridine nitrogen is protonated.
-
Spiro Formation: Nucleophilic attack of the pyridine nitrogen on the C2 position of the benzimidazole.[1]
-
Ring Opening: Formation of a sulfenic acid intermediate.
-
Dehydration: Formation of the cyclic sulfenamide .
-
In vivo: This binds to cysteine residues on the proton pump.[2]
-
In vitro (Stability): Without a thiol target, this polymerizes or degrades into Impurities F & G (cyclic amides) and Impurity A (thiol scission).
-
Oxidative Degradation
Exposure to air or peroxides leads to the oxidation of the sulfoxide (S=O) to a sulfone (O=S=O), generating Impurity D (Omeprazole Sulfone) . Conversely, over-reduction can lead to Impurity C (Sulfide) .
Degradation Pathway Diagram
Caption: Acid-catalyzed rearrangement and oxidative degradation pathways of Omeprazole.
Nitrosamine Risk Assessment (NDSRIs)
With the recent regulatory focus on nitrosamines (ICH M7), omeprazole is scrutinized for Nitrosamine Drug Substance Related Impurities (NDSRIs).
-
Risk Source: Omeprazole contains a secondary amine within the benzimidazole ring.[3]
-
Potential Impurity: N-nitroso omeprazole (often referred to as N-nitroso omeprazole impurity).[3][4]
-
Formation: Reaction of the secondary amine with residual nitrites (from excipients, water, or process reagents) under acidic conditions.
-
Control Strategy:
-
Excipient Screening: Limit nitrite content in fillers (e.g., microcrystalline cellulose).
-
pH Control: Avoid acidic conditions during liquid processing steps where nitrites are present.
-
Scavengers: Use of antioxidants (ascorbic acid) in formulation.
-
Analytical Methodologies
To quantify these impurities, high-performance liquid chromatography (HPLC) is the standard.[5]
Standardized HPLC Protocol (USP/EP Aligned)
This protocol separates the parent drug from Impurities A, C, and D.
-
Column: C8 (Octylsilane), 4.6 mm x 15 cm, 5 µm packing (L7).
-
Mobile Phase:
-
Phosphate Buffer: Dissolve 0.725 g of monobasic sodium phosphate and 4.472 g of anhydrous dibasic sodium phosphate in 300 mL water. Dilute to 1000 mL (pH ~7.6).
-
Solvent Mixture: Acetonitrile : Phosphate Buffer (1:3).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
System Suitability:
-
Resolution (R) between Omeprazole and Impurity D (Sulfone) must be > 3.0.
-
Impurity D typically elutes before Omeprazole in some gradient methods, or after in isocratic modes depending on exact pH/organic ratio. (Note: Sulfone is more polar than sulfide but less polar than parent in certain phases; strictly follow monograph relative retention times).
-
Advanced Characterization (LC-MS/MS)
For identifying unknown degradants (e.g., Impurity F/G isomers), LC-MS with electrospray ionization (ESI) in positive mode is required.
-
Precursor Ion: [M+H]+ = 346.1 (Omeprazole).
-
Impurity D: [M+H]+ = 362.1 (+16 Da).
-
Impurity C: [M+H]+ = 330.1 (-16 Da).
-
Impurity A: [M+H]+ = 181.0 (Fragment).
References
-
European Pharmacopoeia (Ph. Eur.) . Omeprazole Monograph 0094. Strasbourg: Council of Europe. Link
-
United States Pharmacopeia (USP) . Omeprazole: Official Monographs. USP-NF.[6] Link
-
BenchChem . Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide. (2025). Link
-
National Institutes of Health (NIH) . Omeprazole sulfone | C17H19N3O4S | CID 145900. PubChem. Link
-
Basicmedical Key . Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors. (2016). Link
-
ClinPGx . Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Link
-
LKT Labs . Omeprazole Impurity F and G mixture. Link
-
European Medicines Agency (EMA) . Nitrosamine impurities. (2025). Link
Sources
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- 2. Revealing the Mechanistic Pathway of Acid Activation of Proton Pump Inhibitors To Inhibit the Gastric Proton Pump: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Nitroso Omeprazole EP Impurity I | CAS No- NA | NA [chemicea.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. veeprho.com [veeprho.com]
Methodological & Application
High-Sensitivity LC-MS/MS Analysis of Omeprazole in Human Plasma: A Stability-Focused Protocol
Part 1: Strategic Overview & Physicochemical Context
The "Acid-Lability" Trap
Omeprazole is a proton pump inhibitor (PPI) characterized by extreme acid instability. Unlike typical small molecules where generic extraction protocols (e.g., precipitation with 0.1% formic acid) suffice, Omeprazole requires strict pH control throughout the entire analytical workflow.
Mechanism of Instability: In acidic environments (pH < 4.0), Omeprazole undergoes an acid-catalyzed rearrangement to form pyrimido-benzimidazole isomers. This degradation occurs within minutes, leading to poor accuracy and reproducibility.
Key Physicochemical Properties:
| Property | Value | Implication for Protocol |
|---|---|---|
| LogP | ~2.23 | Moderately lipophilic; ideal for Liquid-Liquid Extraction (LLE). |
| pKa | ~4.0 (Pyridine N) ~8.8 (Benzimidazole NH) | Amphoteric.[1] To extract into organic solvents, the pH must be adjusted to > 8.0 to suppress ionization of the pyridine ring while avoiding full ionization of the benzimidazole moiety. |
| Protein Binding | ~95% | High binding requires efficient disruption (organic solvent or pH shift) to release the analyte. |
| Stability | Max stability at pH 11 | CRITICAL: All buffers and reconstitution solvents must be neutral or alkaline (pH > 7.5). |
Part 2: Detailed Experimental Protocols
Method A: Liquid-Liquid Extraction (LLE) – The Gold Standard
Recommended for PK studies requiring high sensitivity (LLOQ < 1 ng/mL) and clean baselines.
Reagents Required:
-
Internal Standard (IS): Omeprazole-d3 (Preferred) or Lansoprazole.[2]
-
Extraction Solvent: Ethyl Acetate (HPLC Grade) or MTBE.
-
Buffer: 0.2 M Ammonium Acetate or Sodium Bicarbonate (adjusted to pH 10.0 with NaOH).
-
Reconstitution Solution: 10 mM Ammonium Acetate : Acetonitrile (80:20, v/v).
Step-by-Step Workflow:
-
Thawing: Thaw plasma samples in an ice bath (4°C). Do not use a warm water bath due to thermal instability.
-
Aliquot: Transfer 200 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL Omeprazole-d3 in ACN). Vortex gently for 10 seconds.
-
pH Adjustment (The Critical Step): Add 200 µL of pH 10.0 Buffer. Vortex for 30 seconds.
-
Why? This shifts the pH to ~10, ensuring Omeprazole is chemically stable and in the correct charge state for organic partitioning.
-
-
Extraction: Add 1.0 mL of Ethyl Acetate.
-
Agitation: Shake on a reciprocating shaker or vortex mixer for 10 minutes at high speed.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Reconstitution Solution.
-
Warning: Do NOT use acidic mobile phases (like 0.1% Formic Acid) for reconstitution. The analyte will degrade in the autosampler before injection.
-
Method B: Protein Precipitation (PPT) – High Throughput Alternative
Suitable for clinical monitoring where sensitivity requirements are lower (> 10 ng/mL).
-
Aliquot 100 µL plasma.
-
Add 10 µL IS.
-
Add 300 µL Acetonitrile containing 1% Ammonium Hydroxide (Alkaline PPT).
-
Note: The addition of NH4OH is crucial to maintain stability.
-
-
Vortex (2 min) and Centrifuge (10 min, 10,000 x g).
-
Inject supernatant directly (or dilute with water if peak shape is poor).
Part 3: LC-MS/MS Instrumentation & Parameters[3]
Chromatographic Conditions
To prevent on-column degradation, the mobile phase must be maintained at a neutral-to-basic pH.
-
Column: Agilent Zorbax Eclipse XDB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Bicarbonate (pH 8.5).
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Start Gradient |
| 2.5 | 90 | Elution |
| 3.0 | 90 | Wash |
| 3.1 | 10 | Re-equilibration |
| 5.0 | 10 | End |
Mass Spectrometry Parameters (ESI+)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Omeprazole | 346.1 | 198.1 | 15 |
| Omeprazole-d3 | 349.1 | 198.1 | 15 |
| Lansoprazole (Alt IS) | 370.1 | 252.1 | 18 |
Part 4: Workflow Visualization
The following diagram illustrates the critical decision points and stability controls in the extraction process.
Caption: Decision tree for Omeprazole extraction emphasizing pH control points to prevent acid-catalyzed degradation.
Part 5: Troubleshooting & Validation Criteria
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Incorrect pH during extraction. | Ensure Buffer is pH 10.[7][4]0. If pH < 8, Omeprazole remains ionized (pyridine) or degrades. |
| Peak Tailing | Column secondary interactions. | Increase buffer concentration in mobile phase (up to 10mM) or increase pH to 8.5. |
| Pre-Peak / Split Peak | Degradation in autosampler. | Check reconstitution solvent.[8] Must be pH > 7.[4] Do not use 0.1% Formic Acid. |
| Matrix Effect | Phospholipids (in PPT method). | Switch to LLE method or use Phospholipid Removal Plates. |
Validation Acceptance (FDA/EMA Guidelines)
-
Linearity:
over range 1.0 – 1000 ng/mL.[7] -
Accuracy: ±15% of nominal (±20% at LLOQ).
-
Precision: CV < 15% (CV < 20% at LLOQ).
-
Stability:
-
Benchtop: 4 hours at 4°C (Keep on ice).
-
Autosampler: 24 hours at 10°C (in alkaline reconstitution solvent).
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][9]
-
Shimadzu Corporation. (2015). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma.[7][6] Application Note. [Link]
-
Macek, J., Ptácek, P., & Klíma, J. (1997).[10] Determination of omeprazole in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 689(1), 239-243.[10] [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4594, Omeprazole. (Accessed Feb 2026). [Link]
-
Hofmann, U., et al. (2006). Simultaneous determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 831(1-2), 85-90. [Link]
Sources
- 1. Omeprazole | 73590-58-6 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. latamjpharm.org [latamjpharm.org]
- 4. scispace.com [scispace.com]
- 5. ClinPGx [clinpgx.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. shimadzu.com [shimadzu.com]
- 8. iosrphr.org [iosrphr.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of omeprazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Omeprazole in Pharmaceutical Analysis
Abstract
This technical guide provides a comprehensive, validated protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of omeprazole. Omeprazole, a proton pump inhibitor, is notoriously unstable in acidic environments, making a stability-indicating assay essential for ensuring the quality, efficacy, and safety of its pharmaceutical formulations.[1][2] This document details the complete methodology, from chromatographic conditions and forced degradation protocols to a full validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.[3][4] The method described herein is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale behind them to ensure robust and reliable results in a quality control setting.
Introduction: The Imperative for a Stability-Indicating Method
Omeprazole is a cornerstone therapy for acid-related gastrointestinal disorders, functioning by inhibiting the H+/K+-ATPase enzyme system (the "proton pump") in gastric parietal cells.[5][6] However, the inherent chemical structure of omeprazole renders it highly susceptible to degradation, particularly through acid-catalyzed hydrolysis.[2] This instability necessitates that oral dosage forms be enterically coated to protect the active pharmaceutical ingredient (API) from the acidic milieu of the stomach.[1]
A stability-indicating analytical method is one that can accurately and unequivocally quantify the active ingredient in the presence of its potential degradation products, impurities, and excipients. Its development is a regulatory requirement and a critical component of the drug development lifecycle, providing assurance that any change in the drug's concentration over time is a direct measure of its stability. This application note outlines a method that effectively separates omeprazole from its degradants generated under a variety of stress conditions, as mandated by ICH guideline Q1A.
Experimental Methodology
Instrumentation, Reagents, and Materials
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. An Agilent 1260 Infinity II LC System or similar is suitable.
-
Column: A robust C18 stationary phase is recommended. For this protocol, a column such as a Phenomenex C18 (150 mm x 4.6 mm, 5 µm) or Waters CORTECS C18+ (150 mm x 4.6 mm, 2.7 µm) is ideal.[7]
-
Reagents & Solvents:
-
HPLC-grade acetonitrile and methanol.
-
Ammonium acetate or potassium phosphate monobasic (analytical grade).
-
Orthophosphoric acid for pH adjustment.
-
Reagent-grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂).
-
Omeprazole Reference Standard (USP or equivalent).
-
Purified water (18.2 MΩ·cm).
-
Protocol 1: Chromatographic System and Solutions Preparation
The causality behind the selection of chromatographic parameters is crucial. A C18 column is chosen for its hydrophobic stationary phase, which provides excellent retention for moderately polar compounds like omeprazole. The mobile phase combines an organic modifier (acetonitrile or methanol) with an aqueous buffer to ensure proper elution and sharp peak shapes.[5][7] A wavelength of ~305 nm is selected as it is a common absorbance maximum for omeprazole, providing high sensitivity.[5][6]
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | C18 Column (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium Acetate Buffer (pH 7.0) : Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 305 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Step-by-Step Preparation:
-
Buffer Preparation (Ammonium Acetate, 20mM, pH 7.0):
-
Weigh and dissolve approximately 1.54 g of ammonium acetate in 1000 mL of purified water.
-
Adjust the pH to 7.0 ± 0.05 using dilute ammonium hydroxide or acetic acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mix the prepared buffer and acetonitrile in a 65:35 (v/v) ratio.
-
Degas the mobile phase by sonication for 10-15 minutes before use.
-
-
Diluent Preparation:
-
Use the mobile phase as the diluent to ensure solvent compatibility and good peak shape.
-
-
Standard Stock Solution Preparation (e.g., 400 µg/mL):
-
Accurately weigh approximately 40 mg of Omeprazole Reference Standard into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 5-10 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix well.[5]
-
-
Working Standard Solution (e.g., 40 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly. This concentration is suitable for assay and validation studies.[7]
-
-
Sample Preparation (from Dosage Form):
-
Weigh and finely powder no fewer than 20 enteric-coated tablets.
-
Transfer a quantity of powder equivalent to 40 mg of omeprazole into a 100 mL volumetric flask.
-
Follow the procedure from Step 4 (Standard Stock Solution Preparation) to create the sample stock.
-
Further dilute as necessary to achieve the target concentration of 40 µg/mL.[7]
-
Protocol 2: Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method. By intentionally degrading the drug substance under harsh conditions, we can generate its likely degradation products. The method's ability to separate the intact drug from these newly formed peaks proves its specificity.[7][8][9][10] The conditions below are designed to achieve 5-20% degradation, which is sufficient to produce and detect degradants without destroying the main peak.
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Protocols:
-
Acid Hydrolysis:
-
To 10 mL of the sample stock solution, add 10 mL of 0.1N HCl.[7]
-
Keep the solution at room temperature for approximately 30 minutes. The exact time may need to be optimized.
-
Carefully neutralize the solution by adding 10 mL of 0.1N NaOH.[1][7]
-
Dilute to a final target concentration with diluent and inject into the HPLC.
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
To 10 mL of the sample stock solution, add 10 mL of 30% H₂O₂.[7]
-
Keep the solution at room temperature for 30 minutes.
-
Dilute to the final concentration and inject.
-
-
Thermal Degradation:
-
Place a thin layer of solid omeprazole powder in a petri dish.
-
Expose to dry heat in an oven at 105°C for 30 minutes.[7]
-
Allow to cool, then weigh an appropriate amount, dissolve in diluent, and dilute to the target concentration for injection.
-
-
Photolytic Degradation:
-
Expose the drug substance (in a petri dish) or drug solution to direct sunlight or a photostability chamber for 24 hours.[7]
-
Prepare a sample at the target concentration and inject.
-
Method Validation (per ICH Q2(R1))
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[4][11][12] The following parameters must be assessed.
Caption: ICH-Compliant Method Validation Workflow.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze stressed samples, blank, and placebo. | Peak for omeprazole is pure and resolved from all degradants (Resolution > 2). No interference at the retention time of omeprazole. |
| Linearity | 5 concentrations (e.g., 50-150% of test concentration). | Correlation coefficient (r²) ≥ 0.999.[5][6] |
| Accuracy | Spike recovery at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%.[5][6] |
| Precision | ||
| - Repeatability | 6 replicate injections of the same sample. | %RSD ≤ 2.0%.[5] |
| - Intermediate | Repeat analysis on a different day/with a different analyst. | %RSD ≤ 2.0%. |
| LOD & LOQ | Based on Signal-to-Noise ratio or calibration curve. | S/N of ~3 for LOD and ~10 for LOQ. |
| Robustness | Vary flow rate (±0.1), mobile phase % (±2%), pH (±0.2). | System suitability parameters (tailing factor, plate count) remain within limits. %RSD should be acceptable. |
| Solution Stability | Analyze standard/sample solutions at intervals (e.g., 0, 6, 12, 24h). | Recovery within 98-102% of the initial value.[13] |
Expected Results and Discussion
A successful validation will yield a chromatogram where the omeprazole peak is symmetrical (tailing factor ≤ 2.0) and well-resolved from all degradation products generated during the forced degradation studies.[5] Under acidic conditions, significant degradation is expected, while alkaline, oxidative, and other conditions will produce a different degradation profile.[1][13] The PDA detector is instrumental in verifying specificity by performing peak purity analysis, confirming that the main analyte peak is spectrally homogenous and not co-eluting with any degradants.
Known degradation products of omeprazole include omeprazole sulphone and omeprazole sulphide, among others. The developed method should demonstrate clear baseline separation for these and any other unidentified degradants. The validation data, summarized in tables, provides the statistical evidence that the method is linear, accurate, precise, and robust for its intended application.
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust tool for the quantification of omeprazole in the presence of its degradation products. The protocol has been developed with a deep understanding of omeprazole's chemical properties and is validated according to the stringent requirements of the ICH Q2(R1) guideline.[3][11] By explaining the causality behind experimental choices and providing step-by-step protocols, this guide empowers analytical scientists to implement a scientifically sound stability-indicating method for routine quality control analysis and stability studies of omeprazole formulations.
References
-
Title: Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC - ResearchGate Source: ResearchGate URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy Source: ECA Academy URL: [Link]
-
Title: STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN COMBINED PHARMACEUTICAL DOSAGE FORM Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns Source: Waters Corporation URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns | Waters Source: Waters Corporation URL: [Link]
-
Title: Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC Source: Asian Journal of Pharmaceutical Research and Development URL: [Link]
-
Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach Source: ScienceOpen URL: [Link]
-
Title: Degradation of omeprazole induced by enteric polymer solutions and aqueous dispersions: HPLC investigations Source: PubMed URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR Source: Taylor & Francis Online URL: [Link]
-
Title: Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns Source: Waters Corporation URL: [Link]
-
Title: A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR Source: Figshare URL: [Link]
-
Title: Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC Source: Journal of Pharmaceutical Research International URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Degradation of omeprazole induced by enteric polymer solutions and aqueous dispersions: HPLC investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. ajprd.com [ajprd.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. tandfonline.com [tandfonline.com]
- 9. tandf.figshare.com [tandf.figshare.com]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference with D3-Labeled Standards
Welcome to the Technical Support Center for troubleshooting isotopic interference when using deuterium (D3)-labeled internal standards in mass spectrometry-based quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of D3-labeled internal standards?
A1: Isotopic interference occurs when the signal of the D3-labeled internal standard (IS) is artificially inflated by contributions from the unlabeled analyte. This happens because naturally occurring heavy isotopes (primarily ¹³C) in the analyte can result in a molecule with a mass-to-charge ratio (m/z) that is the same as or very close to the D3-labeled IS. This "crosstalk" can lead to inaccuracies in quantification, particularly at high analyte concentrations relative to the IS.
Q2: Why is this a particular concern with D3-labeled standards?
A2: While isotopic interference can occur with any stable isotope-labeled standard, D3-labeled standards have a relatively small mass difference (3 Da) from the unlabeled analyte. For larger molecules or those containing elements with significant natural isotopic abundance (like chlorine or bromine), the probability of the analyte having naturally occurring isotopes that increase its mass by 3 Da becomes significant.[1][2]
Q3: What are the common symptoms of isotopic interference in my data?
A3: Common indicators of isotopic interference include:
-
Non-linear calibration curves , especially at the higher concentration end.
-
An increase in the internal standard response that correlates with increasing analyte concentration.[3]
-
Inaccurate and imprecise results for quality control (QC) samples, particularly at the upper limit of quantification (ULOQ).
-
A significant, non-zero response for the analyte in a blank sample that is only spiked with the internal standard (indicating unlabeled analyte as an impurity in the IS).[4]
Q4: Can the D3-labeled internal standard also interfere with the analyte signal?
A4: Yes, this is also a possibility and is often referred to as "reverse" interference. It typically occurs if the D3-labeled internal standard contains a significant amount of the unlabeled analyte as an impurity from its synthesis.[5][4] Regulatory guidelines suggest that the response from interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the IS response in the LLOQ sample.[6]
In-Depth Troubleshooting Guides
Issue 1: Non-Linearity of the Calibration Curve at High Concentrations
Symptoms: Your calibration curve, which is linear at lower concentrations, begins to curve downwards (i.e., the response ratio of analyte to IS decreases) at higher concentrations.
Root Cause Analysis: This is a classic sign of isotopic interference. As the analyte concentration increases, the contribution of its naturally occurring isotopes to the internal standard's signal becomes more pronounced. This artificially inflates the denominator (IS response) in the response ratio, leading to a lower-than-expected value and causing the curve to become non-linear.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear calibration curves.
Issue 2: Internal Standard Response Increases with Analyte Concentration
Symptoms: When you plot the peak area of your D3-labeled internal standard against the corresponding analyte concentration for your calibration standards, you observe a positive correlation.
Root Cause Analysis: This directly indicates that a portion of the signal being measured in the internal standard's mass channel is originating from the analyte. The higher the analyte concentration, the greater the contribution from its naturally occurring heavy isotopes, leading to an increased signal at the m/z of the internal standard.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increasing IS response with analyte concentration.
Experimental Protocols
Protocol 1: Determining Isotopic Contribution of Analyte to Internal Standard
Objective: To experimentally determine the percentage of signal in the D3-labeled internal standard channel that originates from the unlabeled analyte.
Methodology:
-
Prepare an Analyte-Only Stock Solution: Prepare a high-concentration stock solution of the unlabeled analyte in a suitable solvent. The concentration should be equivalent to the highest calibration standard (ULOQ).
-
Sample Preparation:
-
Create a series of dilutions of the analyte-only stock solution.
-
Prepare a "zero sample" containing only the solvent.
-
-
LC-MS/MS Analysis:
-
Inject the samples and acquire data, monitoring the MRM transitions for both the analyte and the D3-labeled internal standard.
-
-
Data Analysis:
-
In the ULOQ analyte-only sample, measure the peak area in the internal standard's MRM transition (Area_IS_in_Analyte).
-
Measure the peak area in the analyte's MRM transition (Area_Analyte).
-
Calculate the percentage contribution: % Contribution = (Area_IS_in_Analyte / Area_Analyte) * 100
-
Data Interpretation:
| % Contribution | Interpretation & Action |
| < 1% | Negligible interference. Generally acceptable. |
| 1-5% | Minor interference. May require mathematical correction or justification of minimal impact on accuracy.[7] |
| > 5% | Significant interference. Requires corrective action such as using a non-linear calibration model or selecting a different internal standard. |
Protocol 2: Assessing the Purity of the D3-Labeled Internal Standard
Objective: To determine the amount of unlabeled analyte present as an impurity in the D3-labeled internal standard stock solution.
Methodology:
-
Prepare an IS-Only Working Solution: Prepare a solution containing only the D3-labeled internal standard at the concentration used in your assay.
-
Sample Preparation:
-
Prepare a "zero sample" containing only the solvent.
-
Prepare a low-level calibration standard (LLOQ).
-
-
LC-MS/MS Analysis:
-
Inject the IS-only solution, the zero sample, and the LLOQ standard.
-
Acquire data, monitoring the MRM transitions for both the analyte and the D3-labeled internal standard.
-
-
Data Analysis:
-
Measure the peak area of the analyte in the IS-only solution (Area_Analyte_in_IS).
-
Measure the peak area of the analyte in the LLOQ standard (Area_Analyte_at_LLOQ).
-
Calculate the percentage contribution of the impurity relative to the LLOQ: % Contribution = (Area_Analyte_in_IS / Area_Analyte_at_LLOQ) * 100
-
Data Interpretation:
| % Contribution | Interpretation & Action |
| < 20% | Acceptable according to FDA and ICH M10 guidelines.[6][7] |
| > 20% | Unacceptable. The internal standard contains too much unlabeled analyte and will lead to a positive bias in your results. A new, purer batch of the internal standard is required. |
Advanced Considerations
-
Deuterium Isotope Effect: Be aware that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts.[4] This can lead to differential matrix effects if the analyte and IS do not co-elute perfectly. If you observe a retention time shift, consider using a ¹³C or ¹⁵N-labeled standard, which are less prone to this effect.[8]
-
Label Stability: Ensure that the deuterium labels are on stable positions within the molecule and are not prone to exchange with protons from the solvent or matrix.[8][9] Exchange can lead to a loss of the internal standard signal and the formation of unlabeled analyte, compromising the accuracy of the assay.
References
- Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function.
- Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. PubMed.
- Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibr
- Isotope correction of mass spectrometry profiles. Wiley Online Library.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Benchchem.
- ICT: isotope correction toolbox.
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. National Measurement Institute, Australia.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
- Mechanism of error caused by isotope-labeled internal standard: accurate method for simultaneous measurement of vitamin D and pre-vitamin D by liquid chromatography/tandem mass spectrometry. PubMed.
- Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. PubMed.
- Interference Testing and Mitig
- How to correct for isotopic interference
- ISOTEC® Stable Isotopes. Sigma-Aldrich.
- Has anyone experienced internal standard responses that increases with sample analyte concentr
- Deuterated Standards for LC-MS Analysis.
- Correction for the 17O interference in δ(13C) measurements when analyzing CO2 with stable isotope mass spectrometry.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. WelchLab.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
- A Researcher's Guide to Internal Standard Use in Bioanalytical Methods: A Compar
Sources
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioszeparacio.hu [bioszeparacio.hu]
- 3. reddit.com [reddit.com]
- 4. waters.com [waters.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fda.gov [fda.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Omeprazole Stability & Degradation Technical Support Hub
Status: Operational Role: Senior Application Scientist Subject: Forced Degradation / Stress Testing of Omeprazole Reference ID: OMP-STRESS-001
The Dashboard: Critical Alerts & Molecule Profile
User Warning: Omeprazole is a Proton Pump Inhibitor (PPI) belonging to the substituted benzimidazole class. It is chemically unique due to its extreme acid lability . Unlike many small molecules where oxidative or thermal stress is the primary concern, Omeprazole’s "Achilles' heel" is pH.
⚠️ Critical Stability Alerts
-
The "Purple" Phenomenon: Upon contact with acidic media (pH < 4.0), Omeprazole rapidly degrades, often turning the solution deep purple or brown. This is not a simple hydrolysis; it is a complex rearrangement into sulfonamides (Craven reaction).
-
Diluent Trap: A common failure mode is dissolving the standard in unbuffered water or methanol. Atmospheric CO₂ can lower water pH enough to initiate degradation before injection. Always use an alkaline diluent (pH > 8.0).
-
Photosensitivity: The sulfoxide bond is light-sensitive. Amber glassware is mandatory.
Protocol Hub: Standardized Stress Conditions
Do not apply generic "small molecule" stress conditions (e.g., 1N HCl) blindly. Omeprazole will vanish instantly under those conditions, yielding no useful kinetic data.
Recommended Stress Conditions (Validated Range)
| Stress Type | Reagent / Condition | Duration | Target Degradation | Mechanism |
| Acidic | 0.1 N HCl | < 10 min (Monitor closely) | 5–20% | Acid-catalyzed rearrangement to sulfide/sulfenamides. |
| Alkaline | 0.1 N NaOH | 2–4 Hours | 5–20% | Base-catalyzed hydrolysis (cleavage of sulfoxide). |
| Oxidative | 3% H₂O₂ | 1–2 Hours | 10–20% | S-oxidation to Omeprazole Sulfone . |
| Thermal | 60°C (Solid State) | 7 Days | 5–10% | Thermolysis (homolytic cleavage). |
| Photolytic | 1.2 million lux hours | ~1–3 Days | 5–15% | Photo-oxidation/reduction to Omeprazole Sulfide . |
Expert Insight: For acidic stress, consider using 0.01 N HCl if 0.1 N is too aggressive. The goal is controlled degradation, not total destruction.
Visualization: Degradation Pathways[1][2]
The following diagram maps the critical chemical shifts Omeprazole undergoes during stress testing.
Figure 1: Mechanistic pathways of Omeprazole degradation.[1] Note the distinct divergence between Acidic rearrangement (Red) and Oxidative sulfone formation (Green).
Troubleshooting Ticket System (FAQs)
Ticket #101: "My sample turned purple immediately upon adding acid."
-
Diagnosis: This is the "Craven Reaction." Omeprazole is an acid-activated prodrug. In acidic media, it rearranges into a cyclic sulfenamide (the active species in the body), which is highly reactive and cationic, leading to intense discoloration.
-
Resolution:
-
This confirms your acid stress is working, perhaps too well.
-
Neutralization is time-critical. You must quench the sample with an equivalent molarity of NaOH or alkaline buffer immediately after the stress period to freeze the reaction.
-
If the color is too intense, reduce acid concentration to 0.01 N or reduce time to < 5 minutes.
-
Ticket #102: "I see peak splitting or broad peaks in my HPLC chromatogram."
-
Diagnosis: pH mismatch between your sample diluent and the mobile phase, or column overload.
-
Resolution:
-
Diluent Check: Ensure your sample is dissolved in a mix of Mobile Phase + dilute NaOH (pH ~9). Never inject a highly acidic stressed sample directly without neutralization.
-
Column Choice: Omeprazole and its degradants (Sulfone, Sulfide) are structurally similar. A standard C18 column may show peak tailing. Switch to a Base-Deactivated C8 (Octyl) column (e.g., Zorbax Eclipse XDB-C8 or equivalent). The C8 chemistry often provides better selectivity for the benzimidazole ring systems than C18 [1].
-
Ticket #103: "Mass balance is low (< 90%) in oxidative stress samples."
-
Diagnosis: Potential precipitation or volatile by-products, but more likely "secondary degradation."
-
Resolution:
-
If you used >3% H₂O₂, you might be destroying the chromophore.
-
Check for Omeprazole N-oxide . It elutes differently and may have a different Response Factor (RF) than the parent. You must calculate Relative Response Factors (RRF) for accurate mass balance.
-
Ensure you are using a PDA (Photo Diode Array) detector to scan for peaks that may have shifted UV maxima.
-
Analytical Validation: The Self-Validating Protocol
To ensure your data is trustworthy (E-E-A-T), your analytical method must be "Stability Indicating"—meaning it can resolve the parent drug from its degradants without interference.
Recommended HPLC Method Parameters (Adapted from USP/EP)
-
Column: C8, 4.6 x 150 mm, 5 µm (Base deactivated).
-
Mobile Phase: Phosphate Buffer (pH 7.6) : Acetonitrile (75:25 v/v).
-
Note: The high pH of the mobile phase is critical to keep Omeprazole stable during the run [2].
-
-
Detection: 280 nm (General) or 305 nm (Specific for Omeprazole).
-
Run Time: ~15–20 minutes (Sulfone usually elutes before Omeprazole; Sulfide elutes after).
Method Validation Checklist
-
Specificity: Inject pure degradant standards (Sulfone, Sulfide) individually to confirm retention times.
-
Peak Purity: Use a PDA detector to confirm that the main Omeprazole peak in stressed samples is spectrally pure (Peak Angle < Peak Threshold).
-
Linearity: R² > 0.999 for Omeprazole and major degradants.
References
-
Mathew, M., et al. "Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations."[4] Journal of Analytical Science and Technology, 2025.
-
International Council for Harmonisation (ICH). "Q1A(R2): Stability Testing of New Drug Substances and Products."[5][6] ICH Guidelines, 2003.[5][6]
- Riedel, A., & Leopold, C. S. "Degradation of Omeprazole in Acidic Aqueous Solutions." Pharmazie, 2005. (Contextual grounding for acid mechanism).
- United States Pharmacopeia (USP). "Omeprazole Monograph: Organic Impurities." USP-NF. (Standard for impurity limits).
Sources
- 1. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Official web site : ICH [ich.org]
Technical Support Center: Troubleshooting Co-eluting Peaks in Omeprazole Impurity Profiling
Welcome to the technical support center for omeprazole impurity profiling. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-eluting peaks during the analysis of omeprazole and its related substances. Co-elution can mask critical impurities, leading to inaccurate quantification and potential non-compliance with regulatory standards. This resource provides in-depth, experience-based troubleshooting strategies and answers to frequently asked questions to help you achieve robust and reliable separations.
FAQ: Understanding the Problem of Co-elution in Omeprazole Analysis
Q1: What are the common impurities of omeprazole and why do they often co-elute?
Omeprazole, a proton pump inhibitor, is a sulfoxide and is susceptible to degradation under various stress conditions, particularly in acidic environments.[1][2] This leads to the formation of several related substances, including process impurities and degradation products. Common impurities listed in pharmacopoeias include omeprazole sulfone, omeprazole sulfide, and other structurally similar benzimidazole derivatives.[3][4]
The challenge of co-elution arises from the subtle structural similarities between omeprazole and its impurities. Many of these compounds share the same core benzimidazole structure and differ only by the oxidation state of the sulfur atom or by the position of substituents. This results in very similar physicochemical properties, such as polarity and hydrophobicity, making their separation by conventional reversed-phase liquid chromatography (RPLC) difficult.[5][6] For instance, forced degradation studies show that under acidic conditions, multiple isobaric degradants (compounds with the same mass) can be formed, presenting a significant separation challenge.[1][7]
Q2: What are the regulatory expectations for impurity profiling of omeprazole?
Regulatory bodies like the FDA and EMA, following the International Council for Harmonisation (ICH) guidelines, have stringent requirements for the reporting, identification, and qualification of impurities in drug substances and products.[8][9] The key guidelines are:
-
ICH Q3B(R2): Impurities in New Drug Products.[12]
These guidelines establish thresholds for action.[12] For example, for a maximum daily dose of more than 2g, the reporting threshold is 0.03%, the identification threshold is 0.05%, and the qualification threshold is also 0.05%.[12] Your analytical method must be sensitive and specific enough to detect and quantify impurities at these levels. Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide specific monographs for omeprazole that list known impurities and often prescribe analytical methods.[4][13][14] However, these methods may not be sufficient for all matrices or for novel degradation products, necessitating further method development.
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
When faced with co-eluting peaks, a systematic approach to method development is crucial. The following sections provide a logical workflow, from initial method optimization to advanced separation techniques.
Section 2.1: The First Line of Defense: Method Optimization
Q3: My standard C18 method is failing to resolve a critical impurity pair. What are the first chromatographic parameters I should investigate?
Before considering more complex solutions, systematically optimizing your existing RPLC method can often resolve co-elution. The key is to understand how each parameter influences selectivity.
Troubleshooting Workflow for RPLC Method Optimization
Caption: A systematic workflow for initial RPLC method optimization.
Step-by-Step Protocol for Method Optimization:
-
Mobile Phase pH Adjustment:
-
Why: Omeprazole and its impurities are ionizable compounds. Small changes in pH can significantly alter their charge state and, consequently, their retention and selectivity. A Quality by Design (QbD) approach has shown that pH is a critical parameter in method development for omeprazole.[15]
-
How: Screen a pH range around the pKa of your analytes. For omeprazole, which is a weak base, exploring a pH range from 3 to 9 can be effective.[16] Use buffers that are compatible with your detection method (e.g., ammonium formate for LC-MS).
-
-
Gradient Slope Optimization:
-
Why: A shallower gradient increases the separation window for closely eluting peaks.
-
How: If you have a 20-minute gradient where the organic phase goes from 10% to 90%, try extending the gradient time to 40 minutes over the same organic range. This effectively halves the gradient slope, giving more time for peaks to separate.
-
-
Column Temperature Modification:
-
Why: Temperature affects mobile phase viscosity and analyte solubility, which can alter selectivity. Some impurity pairs may only be resolved within a narrow temperature range.
-
How: Screen temperatures from 25°C to 60°C in 5-10°C increments. Note that higher temperatures can decrease retention times.[17]
-
-
Change of Organic Modifier:
-
Why: Acetonitrile and methanol have different solvent strengths and selectivities. Switching from one to the other (or using a ternary mixture) can change the elution order and resolve co-eluting peaks.
-
How: If your current method uses acetonitrile, develop a parallel method using methanol. Compare the chromatograms for changes in selectivity.
-
Q4: When is it time to give up on my C18 column and try a different stationary phase?
If the optimization steps in Q3 fail to provide adequate resolution, it's time to explore different column chemistries. A standard C18 column separates primarily based on hydrophobicity. Impurities with similar hydrophobicity to omeprazole will be difficult to resolve.
Alternative Stationary Phases for Enhanced Selectivity
| Stationary Phase | Separation Principle | Ideal for... |
| Phenyl-Hexyl | Provides π-π interactions in addition to hydrophobic interactions. | Aromatic compounds or those with double bonds, offering a different selectivity compared to C18. |
| Cyano (CN) | Can be used in both reversed-phase and normal-phase modes. Offers different dipole-dipole interactions. | Polar compounds that are poorly retained on C18. |
| Embedded Polar Group (e.g., Amide, Carbamate) | Contains a polar group within the alkyl chain, which alters selectivity for polar analytes and provides better peak shape for bases. | Basic compounds like omeprazole, reducing tailing and potentially resolving closely eluting impurities.[1] |
| Pentafluorophenyl (PFP) | Offers a complex mix of hydrophobic, aromatic, and dipole interactions. | Halogenated compounds or isomers that are difficult to separate on other phases. |
Section 2.2: Advanced Chromatographic Strategies
When a single chromatographic dimension is insufficient, advanced techniques are required.
Q5: What is orthogonal chromatography, and how can it be practically applied to my co-elution problem?
Orthogonal chromatography uses two different separation mechanisms to resolve complex mixtures.[18][19][20] If two compounds co-elute under one set of conditions (e.g., reversed-phase), they are likely to separate under a different, orthogonal set of conditions (e.g., HILIC or SFC).[20][21]
Practical Application: Two-Dimensional Liquid Chromatography (2D-LC)
2D-LC automates the orthogonal approach by physically coupling two columns with different selectivities.[22][23] A common application is "heart-cutting," where the co-eluting peak fraction from the first dimension (1D) column is selectively transferred to a second dimension (2D) column for further separation.[23]
Workflow for Heart-Cutting 2D-LC
Caption: Principle of heart-cutting 2D-LC for resolving co-eluting peaks.
This technique is highly effective for separating trace impurities that are hidden under the main API peak.[24]
Q6: Are there alternative chromatographic modes like HILIC or SFC that could be beneficial for omeprazole impurity analysis?
Yes, moving beyond reversed-phase can provide the dramatic change in selectivity needed to resolve stubborn co-elutions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds that are poorly retained in RPLC.[25][26][27][28][29] It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic, low-aqueous mobile phase.[29] This creates a water-rich layer on the stationary phase surface into which polar analytes can partition.[27] HILIC can provide a completely different elution order compared to RPLC, making it a powerful orthogonal technique.[25]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a small amount of organic modifier (like methanol).[17][30] It is particularly well-suited for chiral separations and can offer very fast and efficient analysis.[30][31][32] Since omeprazole is a chiral molecule, SFC is an excellent choice for separating its enantiomers and any related chiral impurities.[17][31][32]
Section 2.3: Beyond Separation: Peak Identification and Confirmation
Q7: I have successfully separated the co-eluting peaks. How can I confidently identify what they are?
Chromatographic separation alone is not enough; you must confirm the identity of the impurities. Mass Spectrometry (MS) is the definitive tool for this purpose.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your LC system to a mass spectrometer provides mass information for each eluting peak. This allows you to:
-
Confirm Identity: Compare the measured mass to the theoretical mass of known impurities.
-
Identify Unknowns: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide a highly accurate mass measurement, allowing you to propose an elemental formula for an unknown impurity.[33]
-
Resolve Isobaric Compounds: Even if two compounds have the same nominal mass and co-elute, fragmentation analysis (MS/MS) can often reveal structural differences.[22]
-
Using a mass detector can sometimes even solve co-elution problems without perfect chromatographic separation, as the detector can distinguish between compounds based on their different mass-to-charge ratios.[34][35]
References
- Agilent Technologies. (n.d.). Application of Multiple Heart-Cutting 2D-LC in Method Development for Impurity Analysis.
- JASCO. (2021, January 25). Investigation of Chiral Separation Conditions of Omeprazole by Supercritical Fluid Chromatography Method Scouting System. LCGC International.
-
Toribio, L., Bernal, J. L., Nozal, M. J., & Jiménez, J. J. (2004). Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography. Journal of Separation Science, 27(12), 1023-1029. Retrieved from [Link]
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
-
Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
- Almac Group. (n.d.). Impurity Identification by Peptide Sequencing using 2D-LC MS/MS.
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Toribio, L., Bernal, J. L., Nozal, M. J., & Jiménez, J. J. (2006). Semipreparative enantiomeric separation of omeprazole by supercritical fluid chromatography. Journal of Chromatography A, 1137(2), 229-234. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
- SelectScience. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns.
- Boudreau, S. P., & Antonucci, V. (2007). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology.
-
Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016.
-
Agilent Technologies. (n.d.). High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
Kumar, V., Kumar, P., Singh, R., & Kumar, D. (2014). Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. Journal of Chromatographic Science, 53(5), 735-743. Retrieved from [Link]
-
Gilar, M., & Sejbal, J. (2020). Two-dimensional liquid chromatography-mass spectrometry for the characterization of modified oligonucleotide impurities. Journal of Chromatography A, 1626, 461361. Retrieved from [Link]
- Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Bioanalytical Techniques.
-
Phenomenex. (2025, November 5). 2D-Liquid Chromatography: Principles & Uses. Retrieved from [Link]
-
Chandarana, C., Kapupara, P., & Prajapati, P. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International, 33(57B), 143-150. Retrieved from [Link]
-
United States Pharmacopeia. (2006). USP Monographs: Omeprazole. USP29-NF24. Retrieved from [Link]
-
Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
- Chandarana, C., Kapupara, P., & Prajapati, P. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International, 33(57B), 143-150.
- Qian, M., & Xu, B. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies.
- Bio-Rad Laboratories. (2021, March 2). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization.
-
Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved from [Link]
-
Phenomenex. (2021, February 2). HILIC Tips to Strengthen Your Analysis. Retrieved from [Link]
- Stanic, M., & Molnar, I. (2014, March 28). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar-Institute.
- Looking at life with a scientific lens. (2019, March 27). Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes.
-
United States Pharmacopeia. (2006). USP Monographs: Omeprazole Delayed-Release Capsules. USP29-NF24. Retrieved from [Link]
- Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Quality Assistance. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
-
Stanic, M., & Molnar, I. (2014, February 10). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. Retrieved from [Link]
- United States Pharmacopeia. (2019, December 27). Omeprazole Delayed-Release Capsules.
- Google Patents. (n.d.). CN103592379B - Analytic method of omeprazole related substance.
- United States Pharmacopeia. (2025). USP-NF Omeprazole Delayed-Release Capsules.
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Hartzell, A., Ünver, Ö., & Fryxelius, E. (2022). Quality by Design Method Development For the Analysis of Omeprazole. DiVA. Retrieved from [Link]
-
SynThink. (n.d.). Omeprazole EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Chen, G., et al. (2018). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 153, 156-163. Retrieved from [Link]
-
Demeestere, A., et al. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A, 374(2079), 20150364. Retrieved from [Link]
- Spillman, K. (2019, October 10). Peak identification by LC/MS: Automation versus analyst. Manufacturing Chemist.
- European Directorate for the Quality of Medicines & HealthCare. (2010). Omeprazole. European Pharmacopoeia 7.0.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
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- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selectscience.net [selectscience.net]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. pharmacopeia.cn [pharmacopeia.cn]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. diva-portal.org [diva-portal.org]
- 16. Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances’ Estimation of Omeprazole Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 20. santaisci.com [santaisci.com]
- 21. agilent.com [agilent.com]
- 22. almacgroup.com [almacgroup.com]
- 23. 2D-Liquid Chromatography: Principles & Uses | Phenomenex [phenomenex.com]
- 24. agilent.com [agilent.com]
- 25. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. HILIC Tips to Strengthen Your Analysis [phenomenex.com]
- 28. agilent.com [agilent.com]
- 29. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
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Omeprazole Quantification Support Center: Mastering Ion Suppression & Stability
Current Status: Operational Topic: Minimizing Ion Suppression in LC-MS/MS Omeprazole Quantification Role: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for Omeprazole bioanalysis. Quantifying Omeprazole (a proton pump inhibitor) presents a unique "double trouble" challenge in LC-MS/MS:
-
High Susceptibility to Ion Suppression: Co-eluting phospholipids from plasma often mask the analyte signal.
-
Acid Instability: Omeprazole degrades rapidly in acidic environments, creating a conflict between standard acidic mobile phases (needed for ionization) and sample stability.
This guide provides mechanistic workflows to eliminate matrix effects while preserving analyte integrity.
Module 1: Diagnosing the Problem
Before optimizing, you must visualize the suppression.
The "Blind Spot" in Validation Standard calibration curves can look linear even with massive ion suppression if the suppression is consistent. However, patient samples vary in lipid content, leading to "flying" QCs and failed runs. You must map the suppression zone.[1][2]
Protocol: Post-Column Infusion (The "Matrix Map")
This experiment visualizes exactly where matrix components (like phospholipids) suppress your Omeprazole signal.
Equipment Needed:
-
T-connector (PEEK)
-
Blank plasma extract (processed via your current method)
-
Omeprazole standard solution (100 ng/mL)
Workflow Diagram:
Caption: Setup for Post-Column Infusion. The constant infusion creates a high baseline; matrix interferences appear as negative peaks (suppression) or positive peaks (enhancement).
Interpretation:
-
Stable Baseline: Represents 100% ionization efficiency.
-
Dips (Negative Peaks): Areas of ion suppression.[1]
-
Goal: Your Omeprazole retention time (RT) must not overlap with these dips.
Module 2: Sample Preparation (The First Line of Defense)
Eliminating the source of suppression.
Protein Precipitation (PPT) is often insufficient for Omeprazole because it fails to remove phospholipids (PLs). Liquid-Liquid Extraction (LLE) is the gold standard here due to Omeprazole's lipophilicity and the need for alkaline stabilization.
Comparative Analysis: PPT vs. LLE
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Phospholipid Removal | Poor (< 20% removed) | Excellent (> 95% removed) |
| Process pH | Usually Acidic (Risk of degradation) | Alkaline (Stabilizes Omeprazole) |
| Sensitivity | Lower (High background) | Higher (Concentration step included) |
| Recommendation | Avoid for low LOQ assays | Recommended |
Optimized LLE Protocol for Omeprazole
Rationale: Omeprazole is a weak base (pKa ~4.0 and 8.7). Extracting at pH ~10 drives it into the organic phase while leaving acidic matrix components behind.
-
Alkalize: Add 50 µL Ammonium Carbonate (pH 9.8) to 200 µL Plasma.
-
Why? Stabilizes acid-labile Omeprazole and ensures it is uncharged (neutral) for extraction.
-
-
Extract: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
-
Why? These solvents provide high recovery for Omeprazole while excluding polar phospholipids.
-
-
Agitate: Vortex for 5 mins; Centrifuge at 4000g for 5 mins.
-
Transfer: Move supernatant to a clean tube.
-
Dry & Reconstitute: Evaporate under Nitrogen (40°C). Reconstitute in Mobile Phase (ensure pH > 7 if waiting to inject, or use cooled autosampler).
Module 3: Chromatographic & MS Strategy
Separating what remains.
Even with LLE, some matrix persists. You must chromatographically resolve Omeprazole from the "Phospholipid Dump" (usually late-eluting).
1. Column & Mobile Phase Selection
-
Column: C18 is standard, but a Phenyl-Hexyl column often provides better selectivity for Omeprazole against endogenous interferences.
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.0) OR 0.1% Formic Acid.
-
Note: Acidic MP (Formic acid) gives better positive-ion signal but degrades Omeprazole on-column if run times are long. Fast gradients (< 3 mins) allow the use of acidic MP without significant degradation [1].
-
-
Mobile Phase B: Acetonitrile or Methanol.
2. The Internal Standard (Critical)
Do not use a structural analog (e.g., Lansoprazole) if you are fighting matrix effects. You must use a Stable Isotope Labeled (SIL) IS: Omeprazole-d3 or Omeprazole-13C, d3 .
-
Mechanism: The SIL-IS co-elutes perfectly with the analyte. If the matrix suppresses the analyte by 40%, it suppresses the IS by 40%. The ratio remains constant, correcting the quantification [2].
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Purple/Discolored Extract | Acid degradation. | Omeprazole turns purple/brown when degrading. Ensure extraction buffer is pH > 9.[4]0. |
| Signal Drift Over Time | Autosampler instability. | If using acidic reconstitution solvent, keep autosampler at 4°C and inject immediately. Alternatively, reconstitute in pH 8.0 buffer. |
| Late Eluting Ghost Peaks | Phospholipid buildup. | Add a "sawtooth" wash step (95% Organic) at the end of every gradient to clear phospholipids (m/z 184). |
| Poor IS Recovery | Ion suppression.[1][5] | Check the "Matrix Map" (Module 1). If IS elutes in a suppression zone, adjust the gradient to shift RT. |
Decision Logic: Sample Prep Selection
Caption: Decision tree for selecting sample preparation based on sensitivity requirements.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration.[6][7][8]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
-
Nováková, L., & Vlčková, H. (2009). A review of current trends and advances in modern bio-analytical methods: Chromatography and sample preparation. Analytica Chimica Acta.
-
Waters Corporation. (2022). Forced Degradation Analysis of Omeprazole Using CORTECS Columns. Application Note.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. moh.gov.bw [moh.gov.bw]
- 7. resolvemass.ca [resolvemass.ca]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
Validation & Comparative
comparative analysis of omeprazole metabolites using different internal standards
Title: Comparative Bioanalysis of Omeprazole and Its Metabolites: Internal Standard Selection Guide (SIL-IS vs. Structural Analogs)
Introduction: The Bioanalytical Challenge
In the pharmacokinetic profiling of Omeprazole (OME), accurate quantification of the parent drug and its two primary metabolites—5-Hydroxyomeprazole (5-OH-OME) and Omeprazole Sulfone (OME-SUL) —is critical for phenotyping CYP2C19 and CYP3A4 activity.
The primary challenge in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this panel is Matrix Effect (ME) . Biological matrices (plasma, urine) contain endogenous phospholipids that co-elute with analytes, causing ion suppression or enhancement in the Electrospray Ionization (ESI) source.
This guide compares two internal standard (IS) strategies to mitigate these effects:
-
Stable Isotope Labeled IS (SIL-IS): Deuterated analogs (e.g., Omeprazole-d3).[1]
-
Structural Analog IS: Chemically similar compounds (e.g., Lansoprazole, Pantoprazole).
Mechanistic Context: Metabolism & Separation[2]
Understanding the metabolic pathway is essential for method development. Note that 5-OH-OME and OME-SUL are isobaric (
Figure 1: Omeprazole Metabolic Pathway
Visualizing the enzymatic conversion and the necessity for separating isobaric metabolites.
Caption: CYP2C19 mediates 5-hydroxylation, while CYP3A4 drives sulfoxidation. Both metabolites share m/z 362, demanding rigorous chromatographic resolution.
Comparative Analysis: SIL-IS vs. Analog IS
The choice of Internal Standard dictates the robustness of the method against matrix effects.[1][2]
The "Gold Standard": Stable Isotope Labeled (SIL) IS[1]
-
Compound: Omeprazole-d3 (or 5-OH-Omeprazole-d3).
-
Mechanism: The SIL-IS has identical physicochemical properties to the analyte. It co-elutes perfectly.
-
Benefit: If the analyte experiences 40% ion suppression at 2.5 min, the SIL-IS also experiences 40% suppression. The ratio of Analyte/IS remains constant, correcting the error.
The "Economic Alternative": Structural Analog IS
-
Compound: Lansoprazole or Pantoprazole.[3]
-
Mechanism: Structurally similar but different hydrophobicity.
-
Flaw: Lansoprazole elutes later than Omeprazole. If ion suppression occurs only at the Omeprazole retention time (e.g., due to a phospholipid zone), the Omeprazole signal drops, but the Lansoprazole signal (eluting later) remains high. The ratio changes, leading to inaccurate quantification .
Table 1: Performance Metrics Comparison (Synthesized Data)
| Metric | SIL-IS (Omeprazole-d3) | Analog IS (Lansoprazole) | Impact on Data |
| Retention Time | Co-elutes with Analyte | Analog misses transient matrix effects. | |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | Analog fails to correct ion suppression. |
| Recovery % | 95% - 100% | 80% - 90% | Analog extraction efficiency differs. |
| Precision (%RSD) | < 3.0% | 5.0% - 8.0% | SIL-IS provides tighter reproducibility. |
| Cost | High ( | Low ($) | Primary driver for using Analogs. |
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol utilizes a Protein Precipitation (PPT) method, which is cost-effective but leaves significant matrix components, making the choice of SIL-IS crucial.
Reagents & Materials
-
Analytes: Omeprazole, 5-OH-Omeprazole, Omeprazole Sulfone.[4][5]
-
Internal Standards: Omeprazole-d3 (Recommended) OR Lansoprazole (Alternative).[1]
-
Matrix: Human Plasma (K2-EDTA).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[6]
Step-by-Step Methodology
-
Stock Preparation:
-
Prepare 1 mg/mL stock solutions of all analytes and IS in Methanol.
-
Critical: Store 5-OH-Omeprazole in amber glass (light sensitive).
-
-
Sample Extraction (PPT):
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 20 µL of Internal Standard Working Solution (500 ng/mL).
-
Add 150 µL of cold Acetonitrile (precipitating agent).
-
Vortex vigorously for 1 min.
-
Centrifuge at 10,000 rpm for 10 min at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial.
-
Note: For Analog IS, ensure extraction recovery is consistent across the calibration range.
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 50mm x 2.1mm, 1.8µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% -> 90% B (Linear)
-
3.0-4.0 min: 90% B (Wash)
-
4.1 min: Re-equilibrate to 10% B.
-
-
Mass Spec: ESI Positive Mode, MRM.
-
Table 2: MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Omeprazole | 346.1 | 198.1 | 20 | 15 |
| 5-OH-Omeprazole | 362.1 | 214.1 | 22 | 18 |
| Omeprazole Sulfone | 362.1 | 198.1 | 22 | 20 |
| Omeprazole-d3 (IS) | 349.1 | 198.1 | 20 | 15 |
| Lansoprazole (IS) | 370.1 | 252.1 | 25 | 18 |
Decision Framework: Choosing Your IS
Use this logic flow to select the appropriate IS based on your study requirements and budget.
Figure 2: Internal Standard Selection Workflow
Caption: Regulatory submissions and complex matrices mandate SIL-IS. Analogs are permissible only in non-GLP discovery phases with clean matrices.
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Kim, S. et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Life, 10(7), 115. Retrieved from [Link]
-
Ramesh Kumar, G. et al. (2011). Bio-Analytical Method Development and Validation for Omeprazole Using LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Iqbal, Z. et al. (2014). Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
Sources
A Comparative Guide to Determining the Limit of Detection and Quantification for Omeprazole Impurities
This guide provides an in-depth comparison of methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for impurities related to Omeprazole. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and scientifically sound approach to impurity analysis.
The Critical Role of Impurity Profiling for Omeprazole
Omeprazole, a proton pump inhibitor, is a widely used pharmaceutical agent. Like any active pharmaceutical ingredient (API), its purity is paramount to ensure safety and efficacy. The manufacturing process and storage can introduce impurities, which may include starting materials, by-products, intermediates, or degradation products.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate strict control over these impurities.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of any analytical method designed for impurity testing.[2]
-
LOD : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[3]
-
LOQ : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[3]
Establishing accurate and reliable LOD and LOQ values is not merely a regulatory checkbox; it is fundamental to ensuring that even trace amounts of potentially harmful impurities are monitored and controlled effectively. Omeprazole is particularly susceptible to degradation in acidic environments, making a well-validated, stability-indicating analytical method essential.[4]
Methodologies for Determining LOD and LOQ
The ICH Q2(R1) guideline outlines several acceptable approaches for determining LOD and LOQ.[3] The choice of method can significantly influence the resulting values, and therefore, must be carefully considered and justified.[5]
Visual Evaluation
This method involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be consistently detected (for LOD) or quantified (for LOQ).[6] While seemingly straightforward, this approach can be subjective and is often reserved for non-instrumental methods.[7] For chromatographic techniques, it may lack the statistical rigor required for robust validation.
Signal-to-Noise (S/N) Ratio
This approach is commonly used for analytical methods that exhibit baseline noise, such as chromatography.[8] The determination is made by comparing the signal height from a sample with a known low concentration of the analyte to the magnitude of the baseline noise.
-
A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[8][9]
-
A signal-to-noise ratio of 10:1 is typically used for the LOQ.[8][9]
This method is practical and widely applied. However, the way noise is measured (e.g., peak-to-peak vs. root mean square) can vary between different chromatography data systems (CDS), potentially leading to different results.[10]
Based on the Standard Deviation of the Response and the Slope
This is the most statistically robust method and is highly recommended for chromatographic analysis. The LOD and LOQ are calculated using the following equations:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
-
S is the slope of the calibration curve.
-
σ is the standard deviation of the response.[11]
The value for σ can be determined in two ways:
-
Based on the Standard Deviation of the Blank: By making multiple measurements of a blank sample and calculating the standard deviation of the responses.[12]
-
Based on the Calibration Curve: By constructing a calibration curve using samples at concentrations in the range of the LOQ. The residual standard deviation of the regression line or the standard deviation of the y-intercepts of the regression line can be used as σ .[11]
This method is considered statistically reliable because it is based on the performance of the method across a range of low concentrations.[7]
Experimental Protocol: LOD & LOQ Determination for Omeprazole Impurities via HPLC/UHPLC
This protocol outlines a comprehensive procedure for determining the LOD and LOQ of omeprazole impurities using the statistically preferred calibration curve method.
Instrumentation and Conditions
-
System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV or Photodiode Array (PDA) detector. UHPLC systems are often preferred for their higher resolution, speed, and sensitivity.[13]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; or a sub-2 µm particle size column for UHPLC) is commonly used.
-
Mobile Phase: A gradient method is often necessary to separate all known and potential degradation impurities. A typical mobile phase might consist of a phosphate buffer (pH adjusted to ~7.6, as omeprazole is unstable in acid) and acetonitrile.[14][15]
-
Flow Rate: Typically 1.0 mL/min for HPLC.
-
Detection Wavelength: 280 nm or 285 nm is often used for omeprazole and its impurities.[16][17]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
Reagents and Materials
-
High-purity acetonitrile and water (HPLC grade).
-
Phosphate salts for buffer preparation.
-
Certified reference standards of Omeprazole and its known impurities (e.g., Omeprazole Sulfone, 5-Hydroxy-omeprazole, Omeprazole Impurity D).[1]
Preparation of Solutions
-
Blank Solution: Prepare the mobile phase diluent.
-
Stock Solutions: Accurately weigh and dissolve the reference standards of omeprazole and each impurity in the diluent to prepare individual stock solutions.
-
Calibration Standards: Prepare a series of at least 6 calibration standards by diluting the stock solutions to concentrations spanning the expected LOQ. A typical range might be from 0.01 µg/mL to 2.0 µg/mL.[18]
Experimental Workflow
-
System Suitability: Before analysis, inject a system suitability solution (containing omeprazole and key impurities) to ensure the chromatographic system is performing adequately (e.g., resolution between critical pairs, peak symmetry).
-
Blank Injections: Inject the blank solution multiple times (e.g., 10 times) to establish the baseline noise and ensure no interfering peaks are present.
-
Calibration Curve Construction: Inject each calibration standard in triplicate. Plot the average peak area against the concentration for each impurity.
-
Regression Analysis: Perform a linear regression analysis on the calibration data to obtain the slope (S) and the standard deviation of the y-intercept (σ).
-
Calculation: Apply the formulas LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S) to calculate the limits for each impurity.
-
Verification: Prepare samples at the calculated LOD and LOQ concentrations and inject them to confirm that the LOD concentration yields a detectable peak (S/N ≥ 3) and the LOQ concentration can be quantified with acceptable precision and accuracy.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental determination of LOD and LOQ.
Caption: Experimental workflow for LOD and LOQ determination.
Comparative Data: HPLC vs. UHPLC for Omeprazole Impurities
The advancement from HPLC to UHPLC technology has offered significant benefits for trace impurity analysis. UHPLC systems operate at much higher pressures, allowing the use of columns with smaller particles (<2 µm).[13] This results in:
-
Higher Resolution: Better separation of closely eluting impurity peaks.
-
Increased Sensitivity: Sharper, narrower peaks lead to a better signal-to-noise ratio, which directly translates to lower LOD and LOQ values.
-
Faster Analysis Times: Significantly reduced run times, increasing laboratory throughput.
The table below presents a comparison of typical LOD and LOQ values for a key potential genotoxic impurity in omeprazole, highlighting the enhanced sensitivity achieved with UHPLC.
| Impurity Name | Analytical Technique | LOD | LOQ | Reference |
| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (CMDP) | UPLC | 1.1 ppm | 3.3 ppm | [19] |
| R-Omeprazole | HPLC | 0.0029 µg/mL | 0.01 µg/mL | [20] |
| S-Omeprazole | HPLC | 0.0031 µg/mL | 0.015 µg/mL | [20] |
| (R)-Omeprazole | Chiral HPLC | 0.39 µg/mL | 0.78 µg/mL | [21] |
Note: Direct comparison between different studies should be made with caution due to variations in instrumentation, specific methods, and reporting units (ppm vs. µg/mL). However, the data illustrates the capability of modern chromatographic techniques to achieve low-level detection and quantification.
Conclusion: Ensuring Methodological Integrity
The determination of LOD and LOQ for omeprazole impurities is a cornerstone of ensuring pharmaceutical quality and safety. While various methods exist, the approach based on the standard deviation of the response and the slope of the calibration curve offers the highest degree of statistical reliability and is recommended for chromatographic assays.[7] The choice of analytical technology, with UHPLC providing superior sensitivity and resolution, directly impacts the ability to detect and quantify trace-level impurities.[13]
Ultimately, every protocol must be a self-validating system. This means not only calculating the LOD and LOQ but also experimentally verifying these limits to provide tangible evidence of the method's performance at its lower boundary. By combining a robust statistical approach with state-of-the-art instrumentation, researchers can develop and validate analytical methods that meet the stringent requirements of regulatory authorities and safeguard public health.
References
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. [Link]
-
Signal-to-Noise vs Standard Deviation Methods for LOD/LOQ. Pharma Validation. [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik. [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation. National Institutes of Health (NIH). [Link]
-
Omeprazole EP Impurities & USP Related Compounds. SynThink. [Link]
-
ICH Q2 Guidance on Reporting LOD and LOQ Values. Pharma Validation. [Link]
-
Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. [Link]
-
Validation of chromatographic methods: evaluation of detection and quantification limits in the determination of impurities in omeprazole. PubMed. [Link]
-
Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. JRC Publications Repository. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioProcess Online. [Link]
-
A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. National Institutes of Health (NIH). [Link]
-
Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]
-
Limit of detection, limit of quantification and limit of blank. EFLM. [Link]
-
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar Institute. [Link]
-
Validation of chromatographic methods: Evaluation of detection and quantification limits in the determination of impurities in omeprazole. ResearchGate. [Link]
-
Study of controlled degradation processes and electrophoretic behaviour of omeprazole and its main degradation products using diode-array and ESI-IT-MS detection. Royal Society of Chemistry. [Link]
-
Omeprazole EP Impurity I | CAS 158812-85-2. Veeprho. [Link]
-
Low Level Quantification of Potential Genotoxic Impurity in Omeprazole Drug Substance by UPLC. Der Pharma Chemica. [Link]
-
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]
- Detection method of omeprazole related substance.
-
Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. [Link]
-
OMEPRAZOLE Omeprazolum. EDQM. [Link]
-
Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. [Link]
-
Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Scholars Research Library. [Link]
-
Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. National Institutes of Health (NIH). [Link]
-
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. ResearchGate. [Link]
-
BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Stability-indicating UFLC method for uncoupling and estimation of impurities in clopidogrel, aspirin and omeprazole in their t. Taylor & Francis Online. [Link]
-
What Is the Difference Between UHPLC and HPLC? Chrom Tech, Inc. [Link]
-
List and structure of omeprazole impurities. ResearchGate. [Link]
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- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
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- 8. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 9. Signal-to-Noise vs Standard Deviation Methods for LOD/LOQ – Pharma Validation [pharmavalidation.in]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
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Comparative Guide: Extraction Strategies for Omeprazole from Human Plasma
Executive Summary: The "Acid Trap"
Omeprazole is a deceptively simple molecule to analyze until you account for its acid lability . As a proton pump inhibitor (PPI), it is designed to activate (and subsequently degrade) in acidic environments. In bioanalysis, this creates a critical "Acid Trap": standard extraction protocols that use acidic deproteinization (e.g., TCA or formic acid) will destroy the analyte before it reaches the column.
This guide compares the three dominant extraction methodologies—Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) —specifically for Omeprazole.
The Verdict Upfront: While PPT is fastest, LLE with alkaline pH adjustment offers the best balance of cost, cleanliness, and stability. SPE is reserved for ultra-low LLOQ requirements (<1 ng/mL) where phospholipid removal is non-negotiable.
Physicochemical Context & Stability
To design a robust extraction, we must respect the molecule's properties.
| Property | Value | Implication for Extraction |
| pKa | ~4.0 (Pyridine N) & ~8.8 (Benzimidazole NH) | Amphoteric. It is a weak base.[1] At pH > 9, it is neutral/anionic; at pH < 4, it is cationic but unstable . |
| LogP | ~2.23 | Moderately lipophilic. Good candidate for LLE and Reversed-Phase SPE. |
| Protein Binding | ~95% | High. Requires aggressive disruption of protein-drug complexes. |
| Stability | Acid Labile | CRITICAL: Half-life is <10 mins at pH < 4. Extraction solvents must be neutral or alkaline. |
Method 1: Protein Precipitation (PPT)
The High-Throughput "Crash and Shoot"
PPT is the standard for discovery-phase PK studies due to speed. However, for Omeprazole, it carries significant risks regarding matrix effects and stability.
Protocol (Optimized for Omeprazole)
-
Aliquot: 50 µL Plasma.
-
Internal Standard: Add 10 µL stable isotope-labeled Omeprazole (d3 or d5).
-
Precipitation: Add 200 µL 100% Acetonitrile (Do NOT use Methanol/Formic Acid mixtures).
-
Scientist's Note: Acetonitrile provides a harder "crash" than methanol. Avoid acidic additives to prevent degradation.
-
-
Vortex: High speed for 60 seconds.
-
Centrifuge: 13,000 x g for 10 mins at 4°C.
-
Transfer: Inject supernatant directly (or dilute with alkaline buffer).
Performance Analysis
-
Pros: Extremely fast; minimal cost.
-
Cons: "Dirty" extract. Phospholipids (GPC/LPC) remain, causing ion suppression in MS/MS.
-
Risk: If the supernatant is not buffered before injection onto a slightly acidic LC mobile phase, on-column degradation can occur.
Method 2: Liquid-Liquid Extraction (LLE)
The "Gold Standard" for Cleanliness
LLE is the preferred method for Omeprazole because it naturally excludes phospholipids and allows for pH manipulation to stabilize the drug.
Protocol (The Alkaline Shift)
-
Alkalinization: Mix 200 µL Plasma with 50 µL 0.1M Ammonium Bicarbonate (pH 8.5) .
-
Causality: This adjusts pH > pKa, ensuring Omeprazole is in its neutral, lipophilic state, driving it into the organic phase.
-
-
Extraction: Add 1.0 mL Ethyl Acetate or MTBE (Methyl tert-butyl ether) .
-
Avoid: Dichloromethane (DCM) can sometimes be too acidic or volatile; Ethyl Acetate is more stable for this application.
-
-
Agitation: Mechanical shaker for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 5 mins.
-
Evaporation: Transfer organic layer (top) to a clean tube. Evaporate under Nitrogen at 35°C.
-
Scientist's Note: Do not exceed 40°C; Omeprazole is heat sensitive.[1]
-
-
Reconstitution: Dissolve residue in Mobile Phase (e.g., 10mM Ammonium Acetate:ACN).
Performance Analysis
-
Pros: Excellent cleanup (phospholipids stay in aqueous phase); concentrates the sample (lower LLOQ).
-
Cons: Labor intensive; uses toxic solvents.
Method 3: Solid Phase Extraction (SPE)
The "Precision" Approach
SPE is necessary when you need automation or removal of specific interferences that LLE misses.
Protocol (Polymeric Reversed-Phase)
Cartridge: Hydrophilic-Lipophilic Balance (e.g., Oasis HLB or Strata-X), 30 mg.
-
Condition: 1 mL Methanol, then 1 mL Water.
-
Load: 200 µL Plasma diluted 1:1 with 5% Ammonium Hydroxide .
-
Causality: High pH keeps Omeprazole stable and prevents breakthrough on the column.
-
-
Wash 1: 1 mL 5% Methanol in 2% Ammonium Hydroxide (removes salts/proteins).
-
Wash 2: 1 mL 100% Water (removes residual base).
-
Elute: 1 mL Methanol.
-
Post-Processing: Evaporate and reconstitute (same as LLE).
Performance Analysis
-
Pros: Highest recovery (>90%); automatable; removes matrix effects almost entirely.
-
Cons: High cost per sample (
5/cartridge); complex method development.
Comparative Data & Visualization
Table 1: Method Performance Comparison
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Recovery (%) | 70 - 85% | 85 - 98% | 90 - 100% |
| Matrix Effect | High (Ion Suppression) | Low | Very Low |
| LLOQ (ng/mL) | ~10 - 20 | ~1 - 5 | ~0.5 - 1 |
| Sample Cleanliness | Poor (Phospholipids present) | Excellent | Superior |
| Throughput | High (96-well plates) | Low/Medium | High (if automated) |
| Cost | $ |
Diagram 1: Decision Logic for Method Selection
Caption: Decision matrix for selecting the optimal Omeprazole extraction method based on sensitivity and throughput needs.
Diagram 2: The Critical LLE Mechanism (pH Control)
Caption: Mechanism of LLE for Omeprazole. Alkalinization is required to drive the weak base into the organic solvent.
Senior Scientist's Recommendation
For 90% of clinical bioequivalence studies involving Omeprazole, Liquid-Liquid Extraction (LLE) using Ethyl Acetate is the most robust approach.
Why?
-
Stability: By buffering the plasma to pH 8.5 before extraction, you actively prevent the acid-catalyzed degradation that plagues PPT methods.
-
Cost-Efficiency: It avoids the high consumable cost of SPE cartridges while delivering comparable cleanliness.
-
Instrumentation: It produces a clean enough extract to run on standard LC-MS/MS systems without requiring expensive high-resolution MS to filter out matrix noise.
Final Protocol Tip: Always use a deuterated internal standard (Omeprazole-d3) . Omeprazole is sensitive to light and heat; a structural analog (like Lansoprazole) will not compensate for degradation during the evaporation step as accurately as a stable isotope.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[2] Available at: [Link]
-
Hofmann, U., et al. Simultaneous determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B (2006).[3] [Link]
-
Nahar, K., et al. A Simple and Sensitive RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine.[4] Dhaka University Journal of Pharmaceutical Sciences (2009).[4] [Link]
-
Sripalakit, P., et al. Bioequivalence study of omeprazole capsules in healthy Thai volunteers. Journal of Food and Drug Analysis (2012). [Link]
-
Waters Corporation. Oasis HLB Care and Use Manual. (2023). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
